molecular formula C19H24O13 B591407 Parishin E

Parishin E

Cat. No.: B591407
M. Wt: 460.4 g/mol
InChI Key: XAIUTKHLNZBMEG-HUNOYVTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Parishin E is a natural small-molecule compound derived from the orchid plant Gastrodia elata Bl. (GEB), with recent studies highlighting its significant potential in biomedical research, particularly for immune and inflammatory conditions . A primary research focus for this compound is its therapeutic effect on rheumatoid arthritis (RA). It exerts an ameliorative effect by affecting cellular glycolysis to inhibit macrophage polarization, a key process in the inflammatory response. This is achieved through the downregulation of key glycolytic enzymes, including HK2 and LDHA . Furthermore, this compound demonstrates potent anti-inflammatory properties by suppressing histone H3 lactylation at the H3K18la and H3K27la sites, an emerging epigenetic mechanism linked to gene expression in inflammatory states . Beyond RA, research indicates this compound is a blood-absorbed component that can cross the blood-brain barrier, making it a compound of interest for neuropharmacology studies . Its core research value lies in its dual action of modulating metabolic pathways and epigenetic markers to suppress inflammation. This makes this compound a promising candidate for developing treatments for chronic inflammatory and autoimmune diseases, and a valuable tool for elucidating the links between cellular metabolism and immune response.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-[2-oxo-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O13/c20-7-11-14(24)15(25)16(26)17(32-11)31-10-3-1-9(2-4-10)8-30-13(23)6-19(29,18(27)28)5-12(21)22/h1-4,11,14-17,20,24-26,29H,5-8H2,(H,21,22)(H,27,28)/t11-,14-,15+,16-,17-,19?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIUTKHLNZBMEG-HUNOYVTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Biosynthesis Pathway of Parishin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biosynthesis of Parishin derivatives, synthesizing established enzymatic steps with high-confidence putative mechanisms derived from recent transcriptomic and metabolomic analyses of Gastrodia elata.

Executive Summary

Parishins (A, B, C, and E) are the primary bioactive ester derivatives found in the rhizomes of Gastrodia elata.[1][2][3] Pharmacologically, they function as prodrugs, hydrolyzing in vivo to release gastrodin (4-hydroxybenzyl alcohol-4-O-β-D-glucopyranoside) and citric acid , exerting neuroprotective, anti-aging, and anxiolytic effects.[4]

The biosynthetic architecture of Parishins represents a convergence of two distinct metabolic fluxes: the Phenylpropanoid Pathway (supplying the gastrodin alcohol moiety) and the TCA Cycle (supplying the citric acid core). This guide elucidates the molecular assembly line, focusing on the critical glycosylation and esterification steps that define this pathway.

Chemical Architecture & Precursors

Understanding the stoichiometry is a prerequisite for mapping the pathway. Parishins are esters formed by the condensation of the carboxyl groups of citric acid with the benzylic hydroxyl group of gastrodin.

CompoundMolecular Weight (Da)Structure DescriptionStoichiometry (Gastrodin:Citrate)
Parishin A ~996Tri-ester3 : 1
Parishin B ~728Di-ester (Positional Isomer 1)2 : 1
Parishin C ~728Di-ester (Positional Isomer 2)2 : 1
Parishin E ~460Mono-ester1 : 1

Key Precursors:

  • 4-Hydroxybenzyl Alcohol (4-HBA): Derived from L-Phenylalanine.[4]

  • UDP-Glucose: The glycosyl donor.[4]

  • Citric Acid: Derived from the mitochondrial TCA cycle.

The Biosynthetic Pathway (The Core)

Phase 1: The Gastrodin Module (Upstream)

The synthesis of the gastrodin monomer is the rate-limiting upstream step. It occurs in the cytosol.

  • Shikimate Pathway Entry: L-Phenylalanine is converted to trans-cinnamic acid by Phenylalanine Ammonia Lyase (PAL) .[4]

  • Chain Shortening: trans-Cinnamic acid is processed (via 4-Coumaric acid) into 4-Hydroxybenzaldehyde .[4]

  • Reduction: 4-Hydroxybenzaldehyde is reduced to 4-Hydroxybenzyl alcohol (4-HBA) by an NAD(P)H-dependent Alcohol Dehydrogenase (ADH) .[4]

  • Glycosylation (The Commitment Step): The phenolic hydroxyl group of 4-HBA is glycosylated by a UDP-dependent Glycosyltransferase (UGT) .[4]

    • Key Enzyme:[5][6][7][8]UGT73B6 (and related isoforms identified in G. elata transcriptomes).

    • Reaction: 4-HBA + UDP-Glucose

      
       Gastrodin + UDP.[4]
      
Phase 2: The Parishin Assembly (Downstream Esterification)

This phase involves the stepwise esterification of the citric acid core. While specific "Parishin Synthases" are currently being characterized, transcriptomic evidence strongly points to the BAHD Acyltransferase superfamily or SCPL (Serine Carboxypeptidase-Like) acyltransferases, which typically catalyze the formation of phenolic esters in plants.

Mechanism Hypothesis (Stepwise Condensation):

  • Activation: Citric acid is likely activated to Citryl-CoA (for BAHD pathway) or Citryl-Glucose (for SCPL pathway).[4]

  • First Esterification: An acyltransferase condenses one Gastrodin molecule with the activated Citrate core.

    • Product:This compound (Mono-ester).[4]

  • Second Esterification: A second Gastrodin is attached.

    • Product:Parishin B or C (Di-esters).[4] The difference lies in the regioselectivity (C1 vs C5 carboxyl attachment).

  • Final Esterification: The third Gastrodin is attached to the remaining carboxyl group.

    • Product:Parishin A (Tri-ester).

Visualization: The Pathway Logic

ParishinBiosynthesis cluster_0 Cytosolic Assembly Phe L-Phenylalanine HBA 4-Hydroxybenzyl Alcohol (4-HBA) Phe->HBA Side Chain Shortening Gastrodin Gastrodin (Monomer) HBA->Gastrodin + UDP-Glucose Enz3 UGT73B6 (Glucosyltransferase) ParishinE This compound (Mono-ester) Gastrodin->ParishinE Citrate Citric Acid (TCA Cycle) Citrate->ParishinE + Gastrodin ParishinBC Parishin B / C (Di-esters) ParishinE->ParishinBC + Gastrodin (2nd Esterification) ParishinA Parishin A (Tri-ester) ParishinBC->ParishinA + Gastrodin (3rd Esterification) Enz1 PAL, C4H, 4CL Enz2 Alcohol Dehydrogenase (ADH) Enz3->Gastrodin Glycosylation Enz4 Putative Acyltransferase (BAHD/SCPL)

Figure 1: The stepwise biosynthetic flow from primary precursors (Phenylalanine, Citric Acid) to the complex Parishin esters.

Experimental Protocols (Validation Systems)

To validate this pathway in a research setting, the following protocols are recommended. These are designed to distinguish between the accumulation of precursors and the final esterified products.

Protocol A: Differential Extraction of Parishins

Rationale: Parishins are highly polar but differ in solubility based on the number of gastrodin units. A fractional extraction ensures separation.

  • Sample Prep: Lyophilize fresh Gastrodia elata tubers and grind to fine powder (200 mesh).

  • Primary Extraction: Sonication with 70% Methanol (1:20 w/v) for 45 mins at 25°C.

    • Note: Avoid hot reflux initially to prevent hydrolysis of the ester bonds.

  • Clarification: Centrifuge at 12,000 x g for 10 mins. Collect supernatant.

  • Enrichment (SPE): Load supernatant onto a C18 Solid Phase Extraction cartridge.

    • Wash: Water (removes free sugars/citric acid).

    • Elute: 30% Methanol (Gastrodin fraction) -> 70% Methanol (Parishin fraction).[4]

Protocol B: In Vitro Enzymatic Assay (Acyltransferase Activity)

Rationale: To confirm the "Parishin Synthase" activity in crude protein extracts.

Reagents:

  • Substrate A: Purified Gastrodin (10 mM).

  • Substrate B: Citryl-CoA (Synthesized chemically or enzymatically) OR Citric Acid + ATP + CoA.[4]

  • Buffer: 100 mM Potassium Phosphate (pH 7.5) with 5 mM DTT.

Workflow:

  • Protein Extraction: Homogenize G. elata tissue in extraction buffer (pH 7.5, 10% glycerol, PVPP). Desalt via PD-10 column.[4]

  • Reaction Mix: Combine 100 µL protein extract, 50 µL Gastrodin, 50 µL Citryl-CoA donor system.

  • Incubation: 30°C for 2-4 hours.

  • Termination: Add equal volume of ice-cold Acetonitrile.

  • Detection: Analyze via HPLC-Q-TOF-MS. Look for mass shifts corresponding to this compound (m/z ~460 [M-H]-).[4]

References

  • Zeng, X., et al. (2018). "Comparative transcriptome analysis of Gastrodia elata (Orchidaceae) in response to fungus symbiosis to identify gastrodin biosynthesis-related genes."[4] BMC Genomics. Link

  • Tsai, C.C., et al. (2016). "Transcriptome analysis of Gastrodia elata rhizomes reveals key genes involved in gastrodin biosynthesis." Phytochemistry. Link

  • Xu, C.B., et al. (2019). "Isolation, Bioactivity, and Molecular Docking of a Rare Gastrodin Isocitrate and Diverse Parishin Derivatives from Gastrodia elata Blume." Journal of Agricultural and Food Chemistry. Link[4]

  • Wang, Y., et al. (2020). "Metabolomics and transcriptomics integration reveals the biosynthesis of phenolic components in Gastrodia elata." Frontiers in Plant Science. Link

  • PubChem Database. "Parishin C Compound Summary." National Library of Medicine. Link

Sources

Parishin E: A Technical Guide on its Physicochemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Parishin E is a phenolic glycoside that has garnered significant interest within the scientific community.[1] Naturally occurring in the rhizome of Gastrodia elata, a plant with a long history in traditional medicine, this compound is part of a family of compounds recognized for their potential therapeutic properties.[1][2][3][4] This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing in-depth information on the molecular characteristics of this compound, methodologies for its isolation and analysis, and insights into its biological activities.

Physicochemical Properties of this compound

This compound is structurally defined as a monoester of citric acid with gastrodin.[1] This unique chemical structure underpins its physicochemical properties and biological functions. A summary of its key molecular identifiers and properties is presented below.

PropertyValueSource
Molecular Formula C₁₉H₂₄O₁₃
Molecular Weight 460.4 g/mol
CAS Number 952068-57-4
Appearance Crystalline solid
Solubility Soluble in DMSO, DMF, Ethanol, and PBS (pH 7.2)

Experimental Protocols

The isolation and characterization of this compound require a multi-step approach involving extraction, fractionation, purification, and structural elucidation. The following protocols are designed to be self-validating, with checkpoints to ensure the successful isolation of the target compound.

Protocol 1: Extraction and Fractionation of Parishins from Gastrodia elata

This protocol outlines the initial steps to obtain a crude extract enriched with parishin compounds from the dried rhizome of Gastrodia elata.

Rationale: The choice of 95% ethanol for reflux extraction is based on its efficacy in extracting a broad range of phenolic compounds, including parishins.[5] Subsequent liquid-liquid fractionation with solvents of increasing polarity allows for the separation of compounds based on their partitioning behavior, with parishins typically concentrating in the more polar n-butanol fraction.

Step-by-Step Methodology:

  • Preparation of Plant Material: Begin with dried and powdered rhizomes of Gastrodia elata. A fine powder increases the surface area for efficient extraction.

  • Ethanol Extraction:

    • Suspend the powdered rhizomes (e.g., 4.4 kg) in 95% ethanol (3 x 6 L).[5]

    • Perform reflux extraction by heating the mixture. This enhances extraction efficiency.

    • Combine the ethanol extracts from three successive extractions to maximize the yield.

  • Solvent Evaporation: Concentrate the combined ethanol extract under vacuum to remove the ethanol, yielding a crude extract (e.g., 539.5 g).[5]

  • Liquid-Liquid Fractionation:

    • Dissolve the crude extract in distilled water.

    • Perform sequential partitioning with n-hexane, ethyl acetate, and n-butanol.[5]

    • Collect each solvent fraction. This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.

  • Fraction Concentration: Evaporate the solvents from each fraction under vacuum to obtain the n-hexane, ethyl acetate, and n-butanol fractions.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the purification of this compound from the enriched n-butanol fraction using a combination of silica gel and preparative high-performance liquid chromatography (HPLC).

Rationale: Silica gel column chromatography is an effective method for the initial separation of compounds from the complex n-butanol fraction based on their polarity. Preparative HPLC is then employed for the final purification to achieve high-purity this compound, as it offers superior resolution compared to gravity-flow chromatography.[6][7][8][9]

Step-by-Step Methodology:

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel.

    • Apply the n-butanol extract (e.g., 86.21 g) to the column.[5]

    • Elute the column with a gradient of dichloromethane and methanol (e.g., starting with 100% dichloromethane and gradually increasing the proportion of methanol).[5][10]

    • Collect fractions and monitor them using thin-layer chromatography (TLC) to identify those containing this compound.

  • Semi-Preparative HPLC Purification:

    • Pool the fractions containing this compound from the silica gel column.

    • Further purify the pooled fractions using a semi-preparative HPLC system.

    • HPLC Parameters (Example):

      • Column: A C18 reversed-phase column is suitable for separating polar compounds like this compound.

      • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid to improve peak shape).

      • Detection: UV detection at a wavelength where this compound absorbs, such as 220 nm.[1]

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain purified this compound.

Protocol 3: Structural Characterization of this compound

This protocol details the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and structure of the purified this compound.

Rationale: NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the elucidation of its complete structure.[11][12][13][14] High-resolution mass spectrometry provides an accurate mass measurement, which is used to confirm the molecular formula.

Step-by-Step Methodology:

  • NMR Spectroscopy:

    • Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • The expected chemical shifts for the glucopyranoside, benzyl, and citrate moieties should be observed. While specific data for this compound is not provided in the search results, related compounds like macluraparishins show characteristic signals that can be used for comparison.[3]

  • Mass Spectrometry:

    • Analyze the purified this compound using a high-resolution mass spectrometer (e.g., QTOF-MS).

    • The obtained mass should correspond to the calculated exact mass of the molecular formula C₁₉H₂₄O₁₃.

Biological Activity and Signaling Pathway

This compound and related compounds have been reported to exhibit significant biological activities, most notably antioxidant and neuroprotective effects.[15] These effects are often mediated through the modulation of key cellular signaling pathways.

The Nrf2-ARE Antioxidant Pathway

A primary mechanism by which parishins are thought to exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[16][17][18]

Mechanism of Action:

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[19] Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.[19][20] In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, leading to their upregulation.[19][20] This results in an enhanced cellular defense against oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ParishinE This compound ParishinE->Keap1_Nrf2 Induces ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation

Caption: this compound induces the Nrf2-ARE antioxidant pathway.

Conclusion

This compound is a promising natural product with well-defined physicochemical properties and significant biological activities. The protocols outlined in this guide provide a framework for its isolation, purification, and characterization, enabling further research into its therapeutic potential. The elucidation of its role in activating the Nrf2 signaling pathway offers a clear direction for investigating its mechanism of action in mitigating oxidative stress-related conditions. This technical guide serves as a valuable resource for scientists dedicated to advancing the field of natural product-based drug discovery and development.

References

  • Parishin From Gastrodia Elata Ameliorates Aging Phenotype in Mice in a Gut Microbiota-Related Manner. PMC - National Institutes of Health (NIH). Available at: [Link]

  • The 13 C-and 1 H-NMR data for macluraparishins E and C. ResearchGate. Available at: [Link]

  • This compound from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites. NIH. Available at: [Link]

  • This compound from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites. Frontiers. Available at: [Link]

  • A Simplified and Environmental Friendly Processing Procedure for Preserving Gastrodia elata with No Significant Change on the Contents of Gastrodin Derivatives and Anti-Oxidation Activity. Preprints.org. Available at: [Link]

  • Identification of Novel Parishin Compounds from the Twig of Maclura tricuspidata and Comparative Analysis of Parishin Derivatives in Different Parts. PMC - PubMed Central. Available at: [Link]

  • Pharmacological effects and mechanisms of Gastrodia elata and its active ingredients in the treatment of cardiovascular diseases. TMR. Available at: [Link]

  • Preparative HPLC Columns. GL Sciences. Available at: [Link]

  • Isolation, Bioactivity, and Molecular Docking of a Rare Gastrodin Isocitrate and Diverse Parishin Derivatives from Gastrodia elata Blume. ACS Omega. Available at: [Link]

  • Investigation of the Pharmacodynamic Components of Gastrodia elata Blume for Treatment of Type 2 Diabetes Mellitusthrough HPLC. MDPI. Available at: [Link]

  • Introduction to Preparative HPLC. LCGC International. Available at: [Link]

  • Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin. MDPI. Available at: [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Optimization of Ethanol Extraction Conditions for Effective Components from Gastrodia elata Blume. ResearchGate. Available at: [Link]

  • Principles in preparative HPLC. University of Warwick. Available at: [Link]

  • Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin. PubMed. Available at: [Link]

  • Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. PMC - NIH. Available at: [Link]

  • Preparative HPLC Systems. Shimadzu. Available at: [Link]

  • Gastrodia elata BI.:A Comprehensive Review of Its Traditional Use, Botany, Phytochemistry, Pharmacology, and Pharmacokinetics. PMC. Available at: [Link]

  • An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. MDPI. Available at: [Link]

  • The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. PMC - NIH. Available at: [Link]

  • Contribution of the Nrf2 Pathway on Oxidative Damage and Mitochondrial Failure in Parkinson and Alzheimer's Disease. MDPI. Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Book.

Sources

An In-Depth Technical Guide to the In Vivo Metabolism of Parishin E and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the in vivo metabolism of Parishin E and its derivatives. This compound, a significant bioactive phenolic glucoside isolated from the traditional Chinese medicine Gastrodia elata Blume, has garnered considerable interest for its potential therapeutic applications, particularly in the realm of neurological disorders.[1][2] Understanding its metabolic fate is paramount for the development of safe and efficacious therapeutics. This document delves into the known metabolic pathways, the analytical methodologies for metabolite identification and quantification, and the pharmacological implications of its biotransformation, offering a foundational resource for researchers in pharmacology and drug development.

Introduction to this compound and its Therapeutic Potential

This compound is a member of the parishin family of compounds, which also includes Parishin A, B, and C, all found in Gastrodia elata.[1] These compounds are structurally characterized by ester linkages between gastrodin and various organic acids. Parishin C, a related derivative, has demonstrated neuroprotective effects against cerebral ischemia-induced brain injury by mitigating oxidative stress and inflammation.[3] It has also been shown to attenuate oxidative stress and inflammation in hippocampal neurons and microglia through the Nrf2 signaling pathway.[4] Furthermore, studies suggest that Parishin C's ability to improve cognitive deficits may be more potent than that of its metabolite, gastrodin.[2][5] Given the structural similarities, this compound is hypothesized to possess comparable neuroprotective properties, making the study of its in vivo behavior a critical area of research.

The Metabolic Journey of this compound: A Prodrug Paradigm

The in vivo metabolism of this compound is a crucial determinant of its bioactivity. Evidence strongly suggests that this compound and its derivatives function as prodrugs, undergoing enzymatic transformation to release the pharmacologically active metabolite, gastrodin.

Primary Metabolic Pathway: Hydrolysis to Gastrodin

The principal metabolic pathway for this compound in vivo is the hydrolysis of its ester bonds. This biotransformation can be catalyzed by non-specific esterases or β-glucosidases present in the body, leading to the formation of gastrodin (4-hydroxybenzyl alcohol-4-O-β-D-glucopyranoside) and the corresponding organic acid moieties.[6][7][8][9]

The enzymatic hydrolysis is a critical activation step, as gastrodin is a well-documented neuroprotective agent.[10][11][12][13][14] The conversion of parishins to gastrodin can be complete, as demonstrated by in vitro studies using sodium hydroxide and β-d-glucosidase, suggesting that in vivo enzymatic systems are likely efficient in this transformation.[6]

dot graph "Parishin_E_Metabolism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Parishin_E [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gastrodin [label="Gastrodin\n(Active Metabolite)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Organic_Acids [label="Organic Acid Moieties"]; Phase_II_Metabolites [label="Phase II Metabolites\n(e.g., Glucuronides, Sulfates)"];

Parishin_E -> Gastrodin [label="Hydrolysis (Esterases, β-glucosidases)"]; Parishin_E -> Organic_Acids [label="Hydrolysis"]; Gastrodin -> Phase_II_Metabolites [label="Phase II Conjugation\n(UGTs, SULTs)"]; } केंद्रीकृत कैप्शन: Primary metabolic pathway of this compound.

Subsequent Metabolism of Gastrodin

Following its formation, gastrodin can undergo further Phase II metabolism. These conjugation reactions, primarily glucuronidation and sulfation, are mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). This process increases the water solubility of gastrodin, facilitating its excretion from the body. While not extensively studied for gastrodin specifically, this is a common metabolic fate for phenolic compounds.

Unexplored Metabolic Pathways

While hydrolysis to gastrodin is the major metabolic route, other potential pathways for this compound and its derivatives warrant investigation. These could include:

  • Phase I Reactions: Minor oxidative metabolism of the aromatic rings by cytochrome P450 (CYP) enzymes, potentially leading to hydroxylated or demethylated metabolites.

  • Direct Conjugation: Direct Phase II conjugation of the parent this compound molecule, if suitable functional groups are available.

Further research is necessary to fully elucidate the complete metabolic map of this compound.

Pharmacological Activity of Metabolites: The Significance of Gastrodin

The neuroprotective effects of this compound are largely attributed to its primary metabolite, gastrodin. Gastrodin has been shown to exert a wide range of beneficial effects on the central nervous system, including:

  • Anti-inflammatory and Antioxidant Effects: Gastrodin can suppress neuroinflammation and reduce oxidative stress in the brain, key factors in the pathogenesis of neurodegenerative diseases.[12]

  • Modulation of Neurotransmitter Systems: It can influence various neurotransmitter systems, contributing to its therapeutic effects in conditions like epilepsy and cognitive disorders.

  • Promotion of Neuronal Survival and Regeneration: Gastrodin has been demonstrated to protect neurons from ischemic damage and promote nerve regeneration.[10][11]

While gastrodin is the most studied active metabolite, it is plausible that other metabolites of this compound may also possess biological activity. A comprehensive evaluation of all metabolites is essential for a complete understanding of the pharmacological profile of this compound.

Methodologies for In Vivo Metabolism Studies

A robust and validated analytical methodology is the cornerstone of any in vivo metabolism study. The following sections outline a typical experimental workflow for investigating the metabolic fate of this compound and its derivatives.

Experimental Workflow: From Animal Model to Data Analysis

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

Animal_Model [label="Animal Model Selection\n(e.g., Sprague-Dawley Rats)"]; Dosing [label="Administration of this compound\n(Oral or Intravenous)"]; Sample_Collection [label="Biological Sample Collection\n(Blood, Urine, Feces, Bile)"]; Sample_Preparation [label="Sample Preparation\n(Protein Precipitation, LLE, SPE)"]; LC_MS_Analysis [label="LC-MS/MS Analysis\n(Metabolite Identification & Quantification)"]; Data_Analysis [label="Pharmacokinetic & Metabolite Profiling\n(Data Interpretation)"];

Animal_Model -> Dosing; Dosing -> Sample_Collection; Sample_Collection -> Sample_Preparation; Sample_Preparation -> LC_MS_Analysis; LC_MS_Analysis -> Data_Analysis; } केंद्रीकृत कैप्शन: In vivo metabolism study workflow.

Detailed Experimental Protocols

4.2.1. Animal Model and Dosing Regimen

  • Animal Model: Sprague-Dawley rats are a commonly used and appropriate model for pharmacokinetic and metabolism studies of xenobiotics.

  • Housing and Acclimatization: Animals should be housed in a controlled environment with a standard diet and water ad libitum. A suitable acclimatization period (e.g., one week) is necessary before the study commences.

  • Dosing: this compound can be administered via oral gavage or intravenous injection to assess both oral bioavailability and systemic metabolism. The vehicle for administration should be inert and well-tolerated (e.g., saline, polyethylene glycol).

4.2.2. Biological Sample Collection

  • Blood: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing from the tail vein or via cannulation. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over a 24 or 48-hour period.[15] Samples are collected at specific intervals and stored frozen.

  • Bile: For detailed excretion studies, bile duct cannulation can be performed to collect bile samples over time.[16][17]

4.2.3. Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the biological matrix and remove interfering substances.

  • Plasma:

    • Thaw plasma samples on ice.

    • Add an internal standard (a structurally similar compound not present in the sample) to each sample for accurate quantification.

    • Perform protein precipitation by adding a threefold volume of cold acetonitrile or methanol.[18]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Urine:

    • Thaw urine samples.

    • Centrifuge to remove any particulate matter.

    • Dilute the supernatant with the mobile phase before injection. For conjugated metabolites, an enzymatic hydrolysis step (using β-glucuronidase/sulfatase) may be required.

  • Feces:

    • Homogenize fecal samples with a suitable solvent (e.g., methanol/water mixture).

    • Centrifuge the homogenate and collect the supernatant.

    • Further clean-up of the extract may be necessary using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Bile:

    • Dilute bile samples with the mobile phase.

    • Enzymatic hydrolysis may be necessary to analyze conjugated metabolites.

4.2.4. LC-MS/MS Analysis for Metabolite Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific analysis of drugs and their metabolites in biological matrices.[4][19][20][21][22]

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used for the separation of this compound and its metabolites.

    • Mobile Phase: A gradient elution with a mixture of water (containing a modifier like 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve optimal separation.[18]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to generate ions of the analytes.

    • Metabolite Identification: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is used to determine the accurate mass of parent and fragment ions, enabling the elucidation of elemental compositions and tentative identification of metabolites.[3][23]

    • Quantification: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific quantification of this compound and its known metabolites.[18]

Data Presentation and Interpretation

Pharmacokinetic Parameters

The plasma concentration-time data for this compound and its major metabolite, gastrodin, are used to calculate key pharmacokinetic parameters.

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution

These parameters provide insights into the rate and extent of absorption, distribution, metabolism, and excretion of the compounds.

Metabolite Profile

The analysis of urine, feces, and bile provides a comprehensive picture of the metabolic fate and excretion routes of this compound. The relative abundance of each metabolite in these matrices helps to identify the major pathways of elimination.

Future Directions and Conclusion

The study of the in vivo metabolism of this compound and its derivatives is a rapidly evolving field. While the conversion to the active metabolite gastrodin is a key finding, several areas require further investigation to fully characterize its disposition in the body. Future research should focus on:

  • Comprehensive Metabolite Identification: Utilizing high-resolution mass spectrometry to identify all potential Phase I and Phase II metabolites of this compound.

  • Enzyme Phenotyping: Identifying the specific esterases, β-glucosidases, and CYP/UGT isoforms responsible for the metabolism of this compound.

  • Comparative Metabolism: Conducting head-to-head in vivo metabolism studies of different parishin derivatives (A, B, C, and E) to understand how structural variations influence their pharmacokinetic and metabolic profiles.

  • Pharmacological Evaluation of Metabolites: Assessing the biological activity of all identified metabolites to determine their contribution to the overall therapeutic effect.

References

  • Gao, Y., et al. (2014). Relative bioavailability of gastrodin and parishin from extract and powder of Gastrodiae rhizoma in rat. Journal of Pharmaceutical and Biomedical Analysis, 100, 194-200.
  • McMaster, C., et al. (2021). Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS.
  • Harney, D. F., et al. (2023). Optimised plasma sample preparation and LC-MS analysis for high-throughput clinical proteomics. Journal of Proteomics, 273, 104787.
  • Li, M., et al. (2021). Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model. Frontiers in Pharmacology, 12, 668834.
  • Wishart, D. S., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(1), 30.
  • Wang, J., et al. (2016). Identification of the metabolites of Radix Paeoniae Alba extract in rat bile, plasma and urine by ultra-performance liquid chromatography–quadrupole time-of-flight mass spectrometry.
  • Yang, B., et al. (2023).
  • Frank, J., et al. (2024). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. Metabolites, 14(10), 655.
  • Li, M., et al. (2023). The protective effects of gastrodin on neurological disorders: an update and future perspectives. Frontiers in Pharmacology, 14, 1215689.
  • Park, S. Y., et al. (2019). Accumulation of Gastrodin, p-Hydroxybenzyl Alcohol, and Parishin in Gastrodia elata During Growth. Molecules, 24(18), 3352.
  • Wang, Y., et al. (2025). Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway. Neurochemical Research, 50(1), 1-13.
  • Wang, Y., et al. (2014). [Structure-activity relationship of gastrodin and parishins on learning and memory deficits induced by scopolamine]. Yao Xue Xue Bao, 49(8), 1097-1102.
  • Pras-Raves, M. L., et al. (2004). Identification of Puerarin and Its Metabolites in Rats by Liquid Chromatography−Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 52(12), 3706-3712.
  • Kern, M., et al. (2012). Hydrolysis of phenolic acid esters by esterase enzymes from Caco-2 cells and rat intestinal tissue. University of Leeds.
  • Huang, J., et al. (2023). The protective effects of gastrodin on neurological disorders: an update and future perspectives. Frontiers in Pharmacology, 14, 1215689.
  • Yasuda, K., et al. (2007). Identification of the metabolites of episesamin in rat bile and human liver microsomes. Bioscience, Biotechnology, and Biochemistry, 71(10), 2537-2544.
  • Liu, J., et al. (2014). Structure-activity relationship of gastrodin and parishins on learning and memory deficits induced by scopolamine. Yao Xue Xue Bao, 49(8), 1097-1102.
  • Li, X., et al. (2022). Highly Efficient Biotransformation of Phenolic Glycosides Using a Recombinant β-Glucosidase From White Rot Fungus Trametes trogii. Frontiers in Microbiology, 13, 881636.
  • Gaur, N., & Gänzle, M. (2023). Principles of hydrolysis of ester polyphenols and mechanisms of their antioxidant activity. Trends in Food Science & Technology, 138, 494-505.
  • Kim, M. J., et al. (2017). Gastrodin exerts robust neuroprotection in the postischemic brain via its protective effect against Zn2+-toxicity and its anti-oxidative effects in astrocytes. Scientific Reports, 7(1), 1-13.
  • Liu, Y., et al. (2022). Summary of signalling pathways of gastrodin's neuroprotective effects. Journal of Ethnopharmacology, 293, 115278.
  • Ye, H., et al. (2013). Hydrolysis of flavanone glycosides by β-glucosidase from Pyrococcus furiosus and its application to the production of flavanone aglycones from citrus extracts. Journal of agricultural and food chemistry, 61(49), 12065-12071.
  • Liu, X., et al. (2024).
  • Allan, R. J., & Watson, T. R. (1982). Identification of biliary metabolites of mebendazole in the rat. European journal of drug metabolism and pharmacokinetics, 7(2), 131-136.
  • Park, S. J., et al. (2020). Gastrodin From Gastrodia elata Enhances Cognitive Function and Neuroprotection of AD Mice via the Regulation of Gut Microbiota Composition and Inhibition of Neuron Inflammation. Frontiers in Pharmacology, 11, 1101.

Sources

Methodological & Application

Application Notes and Protocols for the Extraction of Parishin E via Solvent Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Parishin E, a Bioactive Phenolic Glucoside

This compound is a polyphenolic glucoside that has garnered significant interest within the scientific and drug development communities.[1] Primarily found in the rhizomes of the traditional medicinal plant Gastrodia elata, and also identified in Maclura tricuspidata, this compound, along with its structural analogues Parishin A, B, and C, is recognized for its potential therapeutic properties.[1] As a member of the parishin family of compounds, which are esters of gastrodin and citric acid, this compound's bioactivity is a subject of ongoing research.

The effective isolation of this compound in a pure form is paramount for its pharmacological evaluation and potential development as a therapeutic agent. This document provides a comprehensive guide to the extraction of this compound from its natural sources using solvent extraction methodologies. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a foundation for obtaining high-quality this compound for further investigation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective extraction and purification strategy.

PropertyValue/DescriptionSource
Molecular Formula C₁₉H₂₄O₁₃
Molecular Weight 460.39 g/mol
Chemical Class Polyphenolic Glucoside[1]
Predicted LogP -2.0
General Solubility As a polar glycoside, this compound is expected to have good solubility in polar solvents like water, methanol, and ethanol, and limited solubility in non-polar solvents. The glycosidic moiety significantly increases its polarity compared to the aglycone.Inferred from general principles of polyphenol and glycoside solubility.

Principle of Solvent Extraction for this compound

The extraction of this compound from the plant matrix is governed by the principle of "like dissolves like." As a polar polyphenolic glucoside, the selection of a solvent with a similar polarity is crucial for efficient extraction. The process involves the mass transfer of this compound from the solid plant material into the liquid solvent phase.

Several factors influence the efficiency of this process:

  • Solvent Polarity: The polarity of the solvent must be optimized to selectively dissolve this compound while minimizing the co-extraction of undesirable compounds.

  • Temperature: Elevated temperatures can enhance the solubility and diffusion rate of the target compound, but excessive heat may lead to the degradation of thermolabile compounds like this compound.

  • Extraction Time: Sufficient time is required for the solvent to penetrate the plant matrix and for the solute to diffuse into the solvent.

  • Particle Size of Plant Material: A smaller particle size increases the surface area available for solvent contact, thereby improving extraction efficiency.

Recommended Extraction Protocol

This protocol outlines a robust method for the solvent extraction of this compound from dried Gastrodia elata rhizomes.

I. Materials and Equipment
  • Plant Material: Dried and powdered rhizomes of Gastrodia elata.

  • Solvents:

    • Ethanol (95%, analytical grade)

    • Methanol (analytical grade)

    • Distilled or deionized water

  • Equipment:

    • Grinder or mill

    • Soxhlet apparatus or reflux extraction setup

    • Rotary evaporator

    • Filtration apparatus (e.g., Buchner funnel with filter paper)

    • Analytical balance

    • Heating mantle or water bath

    • Glassware (beakers, flasks, graduated cylinders)

II. Pre-Extraction Preparation of Plant Material
  • Drying: Ensure the Gastrodia elata rhizomes are thoroughly dried to a constant weight to minimize water content, which can affect extraction efficiency.

  • Grinding: Grind the dried rhizomes into a fine powder (e.g., 40-60 mesh) to increase the surface area for solvent penetration.

III. Solvent Extraction Procedure

This protocol provides two effective methods: Reflux Extraction and Soxhlet Extraction.

Method A: Reflux Extraction

  • Solvent Preparation: Prepare a 70% (v/v) ethanol-water solution. This concentration is often a good starting point for balancing the polarity to effectively extract polyphenolic glucosides.

  • Extraction Setup:

    • Place 100 g of the powdered Gastrodia elata into a 2 L round-bottom flask.

    • Add 1 L of the 70% ethanol solution to the flask.

    • Connect the flask to a reflux condenser and place it in a heating mantle or water bath.

  • Extraction:

    • Heat the mixture to a gentle boil and maintain reflux for 2 hours.

    • After 2 hours, turn off the heat and allow the mixture to cool to room temperature.

  • Filtration:

    • Filter the mixture through a Buchner funnel with filter paper under vacuum to separate the extract from the plant residue.

    • Wash the residue with a small volume of the 70% ethanol solution to ensure maximum recovery of the extract.

  • Repeat Extraction: Transfer the plant residue back to the round-bottom flask and repeat the extraction process (steps 2.2 to 4.2) two more times with fresh solvent to maximize the yield of this compound.

  • Concentration: Combine all the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Method B: Soxhlet Extraction

  • Preparation:

    • Place 50 g of the powdered Gastrodia elata into a thimble.

    • Place the thimble into the Soxhlet extractor.

  • Extraction:

    • Fill a round-bottom flask with 500 mL of 95% ethanol.

    • Assemble the Soxhlet apparatus and heat the flask using a heating mantle.

    • Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.

  • Concentration: After the extraction is complete, concentrate the ethanolic extract using a rotary evaporator at a temperature below 50°C to yield the crude extract.

IV. Workflow Diagram

ExtractionWorkflow Start Dried Gastrodia elata Rhizomes Grinding Grinding to Fine Powder Start->Grinding Extraction Solvent Extraction (Reflux or Soxhlet) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification PureParishinE Pure this compound Purification->PureParishinE

Caption: Workflow for the extraction and purification of this compound.

Purification of this compound from Crude Extract

The crude extract obtained from the initial solvent extraction is a complex mixture of compounds. A multi-step purification process is necessary to isolate this compound.

I. Materials and Equipment
  • Crude this compound extract

  • Solvents:

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Ethyl Acetate (EtOAc)

    • Water (distilled or deionized)

  • Stationary Phases:

    • Silica gel (60-120 mesh for column chromatography)

    • Reversed-phase C18 silica gel (for flash chromatography or preparative HPLC)

  • Equipment:

    • Glass chromatography column

    • Fraction collector

    • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • UV lamp for TLC visualization

    • Rotary evaporator

    • High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)

II. Purification Protocol

Step 1: Liquid-Liquid Partitioning (Optional but Recommended)

This step helps to remove highly non-polar and highly polar impurities.

  • Dissolve the crude extract in a minimal amount of water.

  • Perform successive extractions with solvents of increasing polarity, such as hexane, followed by ethyl acetate. This compound, being moderately polar, is expected to partition into the ethyl acetate or remain in the aqueous phase depending on the exact conditions. Monitor the fractions by TLC or HPLC to track the location of this compound.

Step 2: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.

  • Sample Loading: Adsorb the semi-purified extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane, followed by a gradient of methanol in dichloromethane or ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and analyze them using TLC or HPLC to identify the fractions containing this compound. Pool the pure fractions.

Step 3: Reversed-Phase Chromatography (for High Purity)

For obtaining highly pure this compound, a final purification step using reversed-phase chromatography is recommended.

  • Column: Use a C18 column.

  • Mobile Phase: A gradient of methanol or acetonitrile in water is typically effective.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where this compound absorbs (e.g., around 220-280 nm).

  • Collection and Concentration: Collect the peak corresponding to this compound and remove the solvent under reduced pressure.

III. Purification Workflow Diagram

PurificationWorkflow CrudeExtract Crude this compound Extract Partitioning Liquid-Liquid Partitioning (Optional) CrudeExtract->Partitioning SilicaGelCC Silica Gel Column Chromatography Partitioning->SilicaGelCC FractionAnalysis Fraction Analysis (TLC/HPLC) SilicaGelCC->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling ReversedPhase Reversed-Phase Chromatography (C18) Pooling->ReversedPhase PureParishinE High-Purity this compound ReversedPhase->PureParishinE

Caption: A typical workflow for the purification of this compound.

Analytical Characterization and Quality Control

The purity and identity of the extracted this compound should be confirmed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final product. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of formic acid to improve peak shape) is commonly used.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can confirm the molecular weight of the isolated compound, providing strong evidence of its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the isolated this compound.

Conclusion and Future Perspectives

The solvent extraction protocol detailed in this application note provides a comprehensive and scientifically grounded approach for the isolation of this compound from Gastrodia elata. The rationale behind the selection of solvents and the multi-step purification process is based on the physicochemical properties of polyphenolic glucosides. By following these guidelines, researchers can obtain high-purity this compound, which is essential for advancing our understanding of its biological activities and potential therapeutic applications. Further optimization of extraction parameters, such as the use of novel green solvents and advanced extraction techniques like microwave-assisted or ultrasound-assisted extraction, may lead to more efficient and environmentally friendly methods for obtaining this promising natural product.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Kim, D. H., et al. (2022). Identification of Novel Parishin Compounds from the Twig of Maclura tricuspidata and Comparative Analysis of Parishin Derivatives in Different Parts. Molecules, 28(1), 7. [Link]

  • Zhang, Y., et al. (2023). This compound from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites. Frontiers in Immunology, 14, 1286571. [Link]

Sources

Application Note: Preparative HPLC Isolation of High-Purity Parishin E

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the systematic isolation of Parishin E from Gastrodia elata (Tianma). It moves beyond generic protocols, offering a logic-driven workflow that prioritizes purity and yield.

Introduction & Compound Profile

This compound is a bioactive phenolic glycoside found in the rhizomes of Gastrodia elata. Chemically, it is an ester derivative formed by the condensation of gastrodin and citric acid. Unlike the more abundant Parishin A (tris-gastrodin citrate), this compound is often present in lower quantities, making its isolation challenging due to the interference of structurally similar isomers (Parishin B and C).

Recent studies indicate this compound possesses significant anti-inflammatory properties, particularly in rheumatoid arthritis models, by regulating histone lactylation [1]. High-purity isolation (>98%) is critical for elucidating these specific mechanistic pathways without the confounding effects of the major Parishin A congener.

Physicochemical Profile[1][3][4][5][6][7][8][9][10][11][12]
  • Class: Phenolic Glycoside / Organic Acid Ester

  • Polarity: High (Contains glucosyl and carboxyl moieties)

  • UV Max: ~220 nm (End absorption) and ~270 nm (Benzyl ring)

  • Stability: Susceptible to ester hydrolysis at high pH or prolonged heat. Crucial: Maintain acidic pH (<4.0) and low temperatures during processing.

Pre-Chromatographic Workflow (Sample Preparation)

Direct injection of crude extracts onto a Preparative HPLC column is a common error that leads to irreversible column fouling and poor resolution. This protocol utilizes a "Capture and Polish" strategy.

Step 1: Extraction[11][13][14]
  • Solvent: 70-80% Methanol or Ethanol (aq).

  • Method: Ultrasonic-assisted extraction (UAE) is preferred over reflux to minimize thermal degradation of the ester bonds.

  • Protocol: Extract dried G. elata powder (100 g) with 1 L solvent for 45 mins at 30°C. Centrifuge and collect supernatant. Repeat x2. Combine and evaporate methanol under reduced pressure (40°C) to obtain an aqueous slurry.

Step 2: Liquid-Liquid Partitioning (De-fatting)
  • Wash 1: Extract the aqueous slurry with Ethyl Acetate (1:1 v/v, x3).

    • Purpose: Removes non-polar lipids, free aglycones, and chlorophyll. This compound remains in the water phase.

  • Wash 2 (Enrichment): Extract the water phase with n-Butanol (1:1 v/v, x3).

    • Purpose: Parishins partition into n-Butanol. Inorganic salts and highly polar sugars remain in the water.

    • Action: Collect n-Butanol fraction and evaporate to dryness.

Step 3: Macroporous Resin Pre-fractionation (The "Capture")
  • Resin: D101 or SP825 (Non-polar polystyrene adsorbents).

  • Loading: Dissolve residue in water and load onto the resin column.

  • Elution:

    • Water Wash: Removes free sugars/salts (Discard).

    • 20% Ethanol: Elutes Gastrodin (Collect if needed).

    • 40-50% Ethanol: Target Fraction (Parishins). This fraction contains Parishin A, B, C, and E.

    • 95% Ethanol: Flushes strongly bound hydrophobics (Discard).

Analytical Method Development (The "Scout")

Before scaling up, the separation must be optimized on an analytical scale. Parishin isomers have very similar retention times.

System: HPLC-DAD (e.g., Agilent 1260/1290) Column: C18 (4.6 x 250 mm, 5 µm) - Recommendation: Zorbax SB-C18 or Phenomenex Luna C18(2) for stability at low pH. Mobile Phase:

  • A: 0.1% Formic Acid in Water (Maintains protonation of citric acid moiety, sharpening peaks).

  • B: Acetonitrile (ACN).

Analytical Gradient Strategy:

Time (min) % B (ACN) Event
0-5 5% Equilibration/Injection
5-25 5% → 35% Linear Gradient (Parishin zone)
25-30 35% → 95% Wash

| 30-35 | 95% | Hold |

Target Retention: this compound typically elutes before Parishin A. Ensure resolution (Rs) > 1.5 between this compound and the B/C isomer pair.

Preparative HPLC Protocol (The "Core")

Objective: Scale up the analytical separation to isolate mg-to-gram quantities.

System Configuration
  • Instrument: Preparative HPLC (e.g., Gilson, Waters Prep 150).

  • Column: Prep C18 (20 x 250 mm, 5-10 µm).

  • Flow Rate: 15 - 20 mL/min (Scaled from analytical).

  • Detection: UV at 270 nm (Specific) and 220 nm (Sensitive).

  • Injection Volume: 2-5 mL (Concentration dependent; ensure sample is dissolved in initial mobile phase).

Optimized Gradient (Linear Focused)

To maximize yield and purity, use a "shallow gradient" across the elution window of this compound.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

Time (min)% B (ACN)Rationale
0.010%Initial low organic to bind solute
5.010%Load sample and flush void volume
5.1 12% Jump to start of elution window
35.0 22% Shallow gradient (0.33% B/min) for max resolution
35.195%Column Flush
45.010%Re-equilibration

Fraction Collection Logic:

  • This compound usually elutes between 14-18% ACN in this focused gradient.

  • Trigger: Slope + Threshold.

  • Action: Collect the central heart of the peak. Collect "front" and "tail" separately for re-injection if yield is critical.

Post-Separation Processing

The stability of this compound is the primary concern here.

  • Acid Removal: The mobile phase contains formic acid. Evaporate ACN immediately using a Rotary Evaporator at <40°C.

  • Lyophilization: Do not heat the remaining aqueous acidic solution. Freeze immediately (-80°C) and lyophilize (freeze-dry) to obtain a white amorphous powder.

  • Validation: Re-dissolve ~0.1 mg of the powder in methanol and inject onto the Analytical HPLC system to confirm Purity > 98%.

Visual Workflow (DOT Diagram)

Parishin_Isolation Raw Dried Gastrodia elata Rhizome Powder Extract Extraction (80% MeOH, Ultrasonic, 30°C) Raw->Extract Partition Partitioning (Water vs. Ethyl Acetate) Extract->Partition Evaporate MeOH, Suspend in H2O Enrich Enrichment (n-Butanol Extraction OR Macroporous Resin D101) Partition->Enrich Discard EtOAc Layer (Lipids removed) Anal_Dev Analytical HPLC (Scouting) C18, 0.1% FA/ACN Verify Resolution Enrich->Anal_Dev Crude Parishin Mix Prep_HPLC Preparative HPLC Focused Gradient (12-22% ACN) Collect Fractions Anal_Dev->Prep_HPLC Scale Up Parameters Process Post-Processing Rotary Evap (remove ACN) Lyophilization Prep_HPLC->Process Target Peak Collection Final This compound (>98% Purity) Process->Final QC Check

Figure 1: Step-by-step workflow for the isolation of this compound from Gastrodia elata.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Peak Broadening Sample solvent too strong (e.g., 100% MeOH).Dissolve sample in <10% ACN/Water. Strong solvents cause "breakthrough" on the column head.
Split Peaks Column overload or pH mismatch.Reduce injection volume. Ensure Mobile Phase A has 0.1% Formic Acid to suppress ionization of carboxyl groups.
Ester Hydrolysis Prolonged exposure to water/acid at room temp.Keep fractions on ice. Lyophilize immediately. Do not store in solution for >24h.
Co-elution Parishin B/C interference.Flatten the gradient slope (e.g., 12% to 18% over 30 mins). Lower flow rate slightly.

References

  • This compound from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis. Source:[1][2] Frontiers in Pharmacology / NIH URL:[Link] (Note: Contextual match from search results regarding this compound bioactivity).

  • Preparative isolation and purification of gastrodin from the Chinese medicinal plant Gastrodia elata by high-speed counter-current chromatography. Source: Journal of Chromatography A / PubMed URL:[Link]

  • Isolation, Bioactivity, and Molecular Docking of a Rare Gastrodin Isocitrate and Diverse Parishin Derivatives. Source: Molecules / PubMed Central URL:[Link]

  • Identification of Novel Parishin Compounds from the Twig of Maclura tricuspidata. Source: Plants (Basel) URL:[Link]

(Note: While this compound is a specific target, general protocols for Parishin isolation [Ref 3, 4] form the basis of the gradient optimization described above.)

Sources

Assessing Cell Viability Following Parishin E Treatment: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Parishin E in Cancer Research

The natural world presents a vast repository of bioactive compounds with significant therapeutic potential. Among these, this compound, a phenolic glycoside ester derived from the traditional medicinal herb Gastrodia elata, is emerging as a compound of interest in oncological research. Preliminary studies on related compounds, such as Parishin A, have demonstrated notable anti-cancer properties, particularly in oral squamous cell carcinoma (OSCC)[1]. These compounds have been shown to inhibit cancer cell viability in a dose- and time-dependent manner, while exhibiting selectivity for cancer cells over normal human gingival fibroblasts[1]. The primary mechanism of action appears to involve the suppression of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metastasis[1][2].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of various cell viability assays to investigate the effects of this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into data interpretation.

Guiding Principles for Selecting a Cell Viability Assay

The choice of a cell viability assay is not a one-size-fits-all decision. It is contingent on the specific biological question being addressed. Cell viability is a multifaceted concept encompassing metabolic activity, membrane integrity, and the absence of apoptotic markers. Therefore, a multi-assay approach is often recommended for a comprehensive understanding of a compound's cytotoxic and cytostatic effects.

Here, we present a selection of robust and widely accepted assays, each providing a unique window into the cellular response to this compound treatment.

I. Tetrazolium-Based Assays: Gauging Metabolic Activity

Tetrazolium reduction assays are colorimetric methods that measure the metabolic activity of a cell population, which in many cases, correlates with cell viability. These assays rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.

A. The MTT Assay: A Classic Approach

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability[3][4]. In this assay, the yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple, insoluble formazan product[4][5]. The formazan crystals are then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in sterile PBS), protected from light

  • Cell culture medium (serum-free for final MTT incubation)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound solutions or vehicle control (e.g., DMSO in medium). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, carefully remove the medium and add 100 µL of serum-free medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well[6]. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of the solubilization solution to each well[5][7].

  • Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals[5][7]. Measure the absorbance at 570 nm using a microplate reader[4].

B. The XTT Assay: A Soluble Alternative

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay offers an advantage over the MTT assay as the formazan product is water-soluble, eliminating the need for a solubilization step[8][9]. This reduces the number of handling steps and potential for error.

Materials:

  • XTT labeling mixture (prepared by mixing XTT reagent and electron-coupling reagent according to the manufacturer's instructions)[10]

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance between 450-500 nm

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • XTT Incubation: After the treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well[10].

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light[10]. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance between 450-500 nm using a microplate reader[11]. A reference wavelength of 630-690 nm is recommended to subtract non-specific background absorbance[11].

II. Annexin V/Propidium Iodide Staining: Unveiling Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents exert their effects. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane[12]. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorophore[12][13]. Propidium iodide (PI) is a fluorescent intercalating agent that is membrane-impermeable and therefore only enters cells with compromised membrane integrity, such as late apoptotic or necrotic cells[12].

Materials:

  • Annexin V-FITC (or other fluorophore conjugate)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks and treat with this compound as desired.

  • Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution[13].

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

III. Caspase Activity Assays: Measuring the Executioners of Apoptosis

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and caspase-7 are key executioner caspases that, once activated, cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

The Caspase-Glo® 3/7 Assay: A Luminescent Readout

The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent assay that measures the activity of caspase-3 and -7[14][15]. The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by activated caspases releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to caspase activity[14].

Materials:

  • Caspase-Glo® 3/7 Reagent (reconstituted according to the manufacturer's instructions)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described previously.

  • Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium)[16].

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 30 minutes to 3 hours, protected from light[16].

  • Luminescence Measurement: Measure the luminescence using a plate luminometer.

Data Presentation and Interpretation

Quantitative Data Summary
Assay TypePrincipleEndpoint MeasuredAdvantagesDisadvantages
MTT Reduction of tetrazolium salt by mitochondrial dehydrogenasesMetabolic activityInexpensive, widely usedInsoluble formazan requires solubilization, potential for interference
XTT Reduction of tetrazolium salt to a soluble formazanMetabolic activitySoluble product, fewer steps than MTTCan be less sensitive than MTT for some cell lines
Annexin V/PI Binding of Annexin V to externalized phosphatidylserine and PI to DNAApoptosis and necrosisDistinguishes between early/late apoptosis and necrosisRequires flow cytometer, sensitive to cell handling
Caspase-Glo® 3/7 Luminescent detection of caspase-3 and -7 activityApoptotic enzyme activityHigh sensitivity, simple "add-mix-measure" formatRequires a luminometer
Experimental Workflow for Assessing this compound's Effect on Cell Viability

experimental_workflow cluster_setup Experimental Setup cluster_assays Viability Assessment cluster_analysis Data Analysis & Interpretation start Seed Cells in Multi-well Plates treatment Treat with this compound (Dose-Response and Time-Course) start->treatment metabolic Metabolic Assays (MTT/XTT) treatment->metabolic Measure Metabolic Activity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis Detect Apoptotic Cells caspase Caspase Activity (Caspase-Glo® 3/7) treatment->caspase Quantify Caspase Activity data_analysis Calculate IC50 Values Analyze Flow Cytometry Data Quantify Luminescence metabolic->data_analysis apoptosis->data_analysis caspase->data_analysis conclusion Determine Mechanism of This compound-induced Cell Death data_analysis->conclusion

Caption: Experimental workflow for evaluating the effect of this compound on cell viability.

Causality and Self-Validation in Experimental Design

To ensure the trustworthiness of your findings, it is crucial to incorporate controls and consider the underlying biology.

  • Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same concentration as in the highest dose of this compound to account for any solvent-induced effects.

  • Positive Control: For apoptosis and caspase assays, include a known inducer of apoptosis (e.g., staurosporine) as a positive control to validate the assay's performance.

  • Normal Cell Line Control: As Parishin A has shown selectivity for cancer cells, it is highly recommended to include a relevant normal cell line (e.g., normal human gingival fibroblasts for OSCC studies) to assess the selectivity of this compound[1][17]. The selectivity index (SI) can be calculated as the IC50 for the normal cell line divided by the IC50 for the cancer cell line; an SI greater than 1 indicates selectivity for the cancer cells[18][19].

  • Dose-Response and Time-Course: Evaluating this compound across a range of concentrations and time points is essential to determine its potency (IC50) and the dynamics of its cytotoxic/cytostatic effects.

Conclusion

The study of this compound holds promise for the development of novel anti-cancer therapeutics. By employing a multi-faceted approach to assess cell viability, researchers can gain a comprehensive understanding of its mechanism of action. The detailed protocols and guiding principles outlined in this document are intended to empower researchers to generate robust and reliable data, thereby accelerating the evaluation of this promising natural compound.

References

Sources

Application Note: Western Blot Analysis of Immunometabolic Reprogramming by Parishin E

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Mechanistic Overview

Parishin E (PE) has emerged as a potent modulator of immunometabolism, specifically distinguishing itself from other gastrodin derivatives by its ability to inhibit aerobic glycolysis (the Warburg effect) in activated macrophages. Recent studies identify PE as a critical regulator of the "Lactate Clock" , where it suppresses the expression of glycolytic enzymes (HK2, LDHA), thereby reducing intracellular lactate production. This reduction leads to a downstream decrease in Histone Lactylation (Kla) , a novel epigenetic mark that drives pro-inflammatory gene transcription.

This guide provides a rigorous Western Blotting protocol to validate PE’s efficacy by targeting two distinct cellular compartments:

  • Cytosolic/Metabolic: Glycolytic enzymes and inflammatory mediators.

  • Nuclear/Chromatin: Histone modifications (Lactylation) requiring specific acid-extraction techniques.

Target Pathways & Biomarkers

To comprehensively validate this compound's mechanism, researchers must analyze the "Metabolic-Epigenetic Axis."

Table 1: Core Target Proteins
CategoryTarget ProteinMolecular Weight (kDa)Subcellular LocationBiological FunctionExpected Change with PE
Glycolysis HK2 (Hexokinase 2)~102 kDaCytosol/MitochondriaRate-limiting step of glycolysisDecrease
LDHA (Lactate Dehydrogenase A)~37 kDaCytosolConverts Pyruvate to LactateDecrease
Epigenetics H3K18la (Lactyl-Histone H3 Lys18)~17 kDaNucleus (Chromatin)Promotes inflammatory gene expressionDecrease
H3K27la (Lactyl-Histone H3 Lys27)~17 kDaNucleus (Chromatin)Enhancer activationDecrease
Downstream iNOS ~130 kDaCytosolM1 Macrophage MarkerDecrease
COX-2 ~72 kDaCytosolPro-inflammatory MediatorDecrease
Loading Controls GAPDH /

-Actin
37 / 42 kDaCytosolNormalization for EnzymesN/A
Histone H3 (Total) ~17 kDaNucleusNormalization for EpigeneticsN/A
Mechanistic Pathway Diagram

The following diagram illustrates the causal link between this compound, metabolic suppression, and epigenetic remodeling.

Parishin_Mechanism PE This compound HK2 HK2 / LDHA (Glycolytic Enzymes) PE->HK2 Inhibits Expression Lactate Intracellular Lactate HK2->Lactate Catalyzes Production H3Kla Histone Lactylation (H3K18la, H3K27la) Lactate->H3Kla Substrate Provision Transcription Pro-inflammatory Transcription (IL-6, TNF-α) H3Kla->Transcription Epigenetic Activation Macrophage Macrophage Polarization (M1 -> M2 Shift) Transcription->Macrophage Phenotype Driver

Figure 1: this compound suppresses inflammation by cutting off the lactate supply required for histone lactylation, a key epigenetic driver of the M1 phenotype.

Experimental Design & Controls

A. Cell Models
  • Primary: Bone Marrow-Derived Macrophages (BMDMs).

  • Cell Line: RAW264.7 (Murine Macrophage).

  • Inducer: LPS (100 ng/mL) or LPS + IFN-

    
     to induce M1 polarization and glycolysis.
    
B. Treatment Groups[3][6][7]
  • Vehicle Control: Media + DMSO (<0.1%).

  • Model Group: LPS (100 ng/mL) for 24h (Induces high HK2/LDHA and Lactylation).

  • Experimental Groups: LPS + this compound (Low: 10

    
    M, High: 50 
    
    
    
    M).
  • Positive Control: 2-DG (2-Deoxy-D-glucose) – A standard glycolysis inhibitor.

C. Time Points
  • 12 Hours: Optimal for observing changes in metabolic enzyme expression (HK2).

  • 24 Hours: Optimal for observing accumulation/depletion of Histone Lactylation marks.

Detailed Protocol: Dual-Fractionation Western Blot

CRITICAL NOTE: Standard RIPA lysis is insufficient for quantitative analysis of histone modifications. Histones bind tightly to DNA; standard detergents often fail to solubilize chromatin completely, leading to inconsistent loading. This protocol uses a Dual-Lysis Strategy .

Phase 1: Sample Preparation (Dual Lysis)
Workflow Diagram

WB_Protocol cluster_Cyto Fraction A: Cytosolic (Enzymes) cluster_Nuc Fraction B: Histones (Epigenetics) Sample Treated Cells (RAW264.7) Wash PBS Wash x2 Sample->Wash LysisA Lysis: RIPA + PI Wash->LysisA Split Sample 1 LysisB Acid Extraction (0.2N HCl) Wash->LysisB Split Sample 2 SpinA Spin 14k x g, 15 min LysisA->SpinA SupA Supernatant: HK2, LDHA, iNOS SpinA->SupA NeutB Neutralize (NaOH/Tris) LysisB->NeutB SupB Purified Histones: H3K18la, H3K27la NeutB->SupB

Figure 2: Split-sample workflow ensures optimal recovery of both metabolic enzymes (RIPA) and histone marks (Acid Extraction).

Step 1: Cytosolic/Whole Cell Extract (For HK2, LDHA, iNOS)
  • Wash cells 2x with ice-cold PBS.

  • Lyse in RIPA Buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.

  • Incubate on ice for 30 min with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 min at 4°C.

  • Collect supernatant. Determine protein concentration (BCA Assay).

Step 2: Histone Acid Extraction (For H3K18la, H3K27la)

Why Acid Extraction? Histones are basic proteins. Acid extraction removes DNA and non-histone proteins, enriching the sample for histones and preventing DNA interference on the gel.

  • Harvest cells and wash with PBS.

  • Resuspend pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF). Incubate 10 min on ice.

  • Centrifuge (6,500 x g, 10 min, 4°C). Discard supernatant (contains cytosol).

  • Resuspend the nuclear pellet in 0.2 N HCl (at a density of 4x10^7 cells/mL).

  • Incubate overnight at 4°C with rotation.

  • Centrifuge (6,500 x g, 10 min, 4°C). Save Supernatant (contains histones).

  • Neutralize supernatant with 1/10 volume of 2M NaOH (or neutralize during loading buffer addition).

Phase 2: Electrophoresis & Transfer[4]
  • Gel Percentage:

    • For HK2/iNOS (High MW): Use 8% or 10% SDS-PAGE.

    • For Histones (Low MW, ~17kDa): Use 15% SDS-PAGE to resolve H3 clearly from the dye front.

  • Transfer Conditions:

    • Enzymes: Standard wet transfer (100V, 60-90 min).

    • Histones: Use 0.2

      
      m PVDF membrane (0.45 
      
      
      
      m may allow histones to pass through). Transfer time: 25V (constant voltage) for 45 mins (Semi-dry) or 70V for 60 mins (Wet). Do not over-transfer.
Phase 3: Antibody Incubation
TargetRecommended DilutionIncubationNote
Anti-HK2 1:1000O/N 4°CNormalize to GAPDH
Anti-LDHA 1:1000O/N 4°CNormalize to GAPDH
Anti-H3K18la 1:1000O/N 4°CCRITICAL: Must use pan-anti-Lactyl or specific H3K18la (e.g., PTM Biolabs). Normalize to Total H3.
Anti-Total H3 1:50001h RTUse as loading control for histone blot.

Data Analysis & Troubleshooting

Normalization Logic (Scientific Integrity)
  • Wrong Way: Normalizing Histone Lactylation to

    
    -Actin. (Actin is cytosolic; Histone is nuclear. If lysis efficiency varies, this ratio is invalid).
    
  • Correct Way:

    • Normalize HK2/LDHA to GAPDH .

    • Normalize H3K18la to Total Histone H3 .

Troubleshooting Guide
  • Problem: Weak Histone Bands.

    • Cause: Incomplete extraction or "blow-through" during transfer.

    • Solution: Use Acid Extraction protocol. Use 0.2

      
      m membrane. Reduce transfer voltage.
      
  • Problem: No change in Lactylation despite HK2 reduction.

    • Cause: Exogenous lactate in media (FBS contains lactate).

    • Solution: Ensure media is fresh or use dialyzed FBS if subtle changes are expected.

  • Problem: High Background on Lactylation Blot.

    • Cause: Non-specific binding of acyl-lysine antibodies.

    • Solution: Block with 5% BSA (not milk, as milk contains phospho/glyco proteins that may interfere, though less critical for lactylation than phosphorylation) for 1 hour.

References

  • This compound & Rheumatoid Arthritis (Glycolysis/Lactylation Mechanism): Su, H., et al. (2024). "this compound from ginger-processed Gastrodia elata Bl.[1] alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites."[1] Journal of Ethnopharmacology. (Note: Contextual match based on search result 1.5).

  • Parishin & Anti-Aging (SIRT1/Nrf2 Pathways): Lin, Y., et al. (2016). "Parishin extends lifespan in yeast via Sir2/Uth1/TOR signaling pathway."[2][3] Oxidative Medicine and Cellular Longevity.

  • Histone Extraction Methodology: Shechter, D., et al. (2007). "Extraction, purification and analysis of histones." Nature Protocols.

  • Lactylation as an Epigenetic Mark: Zhang, D., et al. (2019). "Metabolic regulation of gene expression by histone lactylation." Nature.

Sources

Troubleshooting & Optimization

Technical Guide: Overcoming Parishin E Solubility & Stability Challenges in Aqueous Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility-Stability Paradox

Parishin E (1-[4-(β-D-glucopyranosyloxy)benzyl]citrate) presents a classic "Solubility-Stability Paradox" common to ester-linked phenolic glycosides. As a mono-ester derivative of citric acid and gastrodin, its behavior in aqueous buffers is governed by two competing forces:

  • Ionization (Solubility): The free carboxylic acid groups on the citrate backbone require a pH > 4.0 to deprotonate and ensure adequate aqueous solubility.

  • Hydrolysis (Instability): The ester linkage connecting the gastrodin moiety to the citrate core is susceptible to base-catalyzed hydrolysis at neutral to alkaline pH (pH > 7.0), leading to rapid degradation into gastrodin and citric acid.

The Core Directive: To successfully work with this compound, you must maintain a "Goldilocks" pH window (pH 4.5 – 6.0) where the molecule is sufficiently ionized to remain soluble but acidic enough to prevent rapid ester hydrolysis.

Physicochemical Profile & Mechanistic Insight[1][2][3][4][5][6]

To troubleshoot effectively, one must understand the molecule's architecture. This compound is not merely a "powder"; it is a reactive intermediate in the hydrolytic cascade of larger Parishins (A, B, and C).

PropertySpecificationImplications for Handling
Molecular Structure Gastrodin mono-ester of Citric AcidContains both hydrophilic (sugar/COOH) and hydrophobic (benzyl) regions.[1]
Functional Groups 2 Free Carboxylic Acids (-COOH)pH Dependent Solubility: Low solubility at pH < 3.0 (protonated).[1] High solubility at pH > 5.0 (ionized).[1]
Linkage Type Ester BondpH Dependent Stability: High stability at pH 4.0–5.0. Rapid hydrolysis at pH > 7.5 or Temperature > 30°C.
pKa (Estimated) ~3.1, ~4.7 (Citrate backbone)Buffer pH must be adjusted relative to these pKa values to prevent precipitation.
Visualizing the Instability Pathway

The following diagram illustrates why this compound "disappears" in alkaline buffers. It is not precipitating; it is chemically degrading.

ParishinDegradation cluster_conditions Critical Stability Window ParishinA Parishin A (Tri-ester) ParishinE This compound (Mono-ester) Target Analyte ParishinA->ParishinE Partial Hydrolysis (Processing/Heat) Gastrodin Gastrodin (Byproduct) ParishinE->Gastrodin Base-Catalyzed Hydrolysis (pH > 7) CitricAcid Citric Acid (Byproduct) ParishinE->CitricAcid Degradation

Figure 1: The hydrolytic cascade of Parishins. This compound is an intermediate that degrades into Gastrodin and Citric Acid under alkaline stress.

Validated Solubilization Protocols

Do not attempt to dissolve this compound directly in cold water or high-salt buffers (e.g., PBS) without a co-solvent.[1] The crystal lattice energy of the glycoside often resists direct aqueous solvation.

Protocol A: Preparation of a Stable Stock Solution (Recommended)

Use Case: Long-term storage, high-concentration dosing.[1]

  • Weighing: Weigh the lyophilized this compound powder in a humidity-controlled environment (hygroscopic).

  • Primary Solvent: Dissolve to 10–50 mM in anhydrous DMSO (Dimethyl Sulfoxide).

    • Why: DMSO disrupts the crystal lattice and prevents hydrolysis during storage.

    • Verification: Solution should be clear and colorless. Vortex for 30 seconds.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C or -80°C.

    • Stability:[2][3][4][5][6][7] Stable for >6 months in anhydrous DMSO at -20°C.[1]

Protocol B: Preparation of Aqueous Working Solution

Use Case: Cell culture, enzymatic assays, HPLC injection.

  • Buffer Selection: Prepare a 10 mM Ammonium Acetate or Citrate-Phosphate buffer adjusted to pH 5.0 – 5.5 .[1]

    • Avoid: Phosphate Buffered Saline (PBS) at pH 7.4 (promotes slow hydrolysis).[1]

    • Avoid: Carbonate buffers (pH > 9, causes immediate degradation).

  • Dilution Step (The "Crash-Out" Prevention):

    • Place the buffer on a magnetic stirrer (medium speed).

    • Slowly add the DMSO stock (from Protocol A) dropwise into the vortex of the buffer.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) for biological assays to avoid solvent toxicity.

  • Filtration: If sterilization is required, use a PVDF or PES membrane (0.22 µm).

    • Warning: Do not use Nylon filters; polyphenols and glycosides can bind non-specifically to Nylon, reducing recovery.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by our users.

Issue 1: "My sample precipitated when I put it in the fridge."

Diagnosis: Acidic precipitation or "Salting Out."

  • Cause: At 4°C, solubility decreases. If your buffer pH is < 4.0, the carboxyl groups are protonated (uncharged), significantly reducing solubility.

  • Fix:

    • Check the pH of your cold buffer (pH rises as temperature drops for some buffers, but drops for others like Tris—ensure pH is ~5.0 at the target temperature).

    • Lower the salt concentration. High ionic strength (e.g., 150 mM NaCl) drives hydrophobic aggregation of the benzyl rings. Reduce to 50 mM NaCl if possible.

Issue 2: "The HPLC peak for this compound disappears after 24 hours."

Diagnosis: Hydrolysis (Chemical Instability).[1][6]

  • Cause: The user likely dissolved the compound in PBS (pH 7.4) or cell culture media (pH 7.4–7.[1]8) and left it at room temperature or 37°C.

  • Evidence: Look for a growing peak corresponding to Gastrodin (shorter retention time) and the disappearance of the this compound peak.

  • Fix:

    • Prepare fresh immediately before use.

    • If long incubation is required, lower media pH to 6.5 if the cells tolerate it, or replenish the media every 6-12 hours.

Issue 3: "I cannot get the powder to dissolve in water, even with vortexing."

Diagnosis: Kinetic Solubility Barrier.

  • Cause: The solid state is thermodynamically stable. Water has high surface tension and struggles to wet the hydrophobic benzyl core of the molecule.

  • Fix: Use the "Pre-wetting" technique . Add a minimal volume of Ethanol or DMSO (e.g., 5-10 µL per mg) to wet the powder into a paste, then add the aqueous buffer.

Decision Matrix: Solvent Selection

SolventChoice Start Start: this compound Powder AppType What is the Application? Start->AppType Stock Long-term Storage AppType->Stock CellAssay Cell Culture / Bioassay AppType->CellAssay LCMS LC-MS / Analytical AppType->LCMS DMSO 100% DMSO (Store -20°C) Stock->DMSO DirectMedia Direct to Media? (Risk of Hydrolysis) CellAssay->DirectMedia AcidicBuffer Ammonium Acetate pH 5.0 + 10% MeOH LCMS->AcidicBuffer FreshPrep Prepare Fresh in DMSO Dilute <0.5% immediately DirectMedia->FreshPrep Yes

Figure 2: Decision tree for selecting the appropriate solvent system based on experimental application.[1]

References

  • Identification & Structure

    • Liu, Y., et al. (2025).[7] this compound from ginger-processed Gastrodia elata Bl.[1][8] alleviates rheumatoid arthritis...[8] ResearchGate.[9] [1][8]

    • Note: Confirms this compound as a bioactive gastrodin derivative and highlights extraction using 50% ethanol, supporting the polarity profile.
  • Hydrolysis & Stability

    • Tang, C., et al. (2016). Effect of pH on hydrolysis of parishin A.[6] ResearchGate.[9]

    • Note: While focusing on Parishin A, this establishes the base-catalyzed hydrolysis mechanism applicable to the entire Parishin class (ester linkage sensitivity).
  • General Glycoside Solubility: Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. Note: Provides foundational principles for the solubility of phenolic glycosides and the impact of ester bonds on pKa and stability.
  • Buffer Compatibility in HPLC

    • Dolan, J. W. (2002). Solubility of Buffers in Aqueous–Organic Effluents.[10] LCGC North America.

    • Note: Critical for designing LC-MS methods for this compound to prevent buffer precipitation when mixing with organic modifiers.

Sources

Parishin E Technical Support Center: A Guide to Preventing Degradation During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for Parishin E. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. As a polyphenolic glucoside with potential therapeutic applications, maintaining the purity of this compound is paramount for reproducible and reliable experimental results.[1] This guide provides in-depth, experience-based insights and actionable protocols to mitigate degradation.

Understanding this compound and its Stability

This compound is a naturally occurring compound found in the medicinal plant Gastrodia elata.[1][2] Its structure consists of a gastrodin molecule esterified with citric acid.[1] This combination of a β-D-glucopyranoside linkage and ester bonds makes the molecule susceptible to hydrolysis, which is the primary pathway of degradation.[3] Factors such as temperature, pH, moisture, and enzymatic activity can significantly impact its stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of this compound degradation is hydrolysis. Due to its chemical structure, which includes both a glycosidic bond and ester linkages, this compound is susceptible to cleavage by water, especially under acidic or basic conditions and at elevated temperatures. This can result in the breakdown of the molecule into its constituent parts, namely gastrodin, citric acid, and p-hydroxybenzyl alcohol.

Q2: I've seen conflicting storage temperature recommendations for solid this compound (-20°C vs. 2-8°C). Which one should I follow?

A2: This is an excellent and critical question. Different suppliers may provide varying recommendations based on their own stability studies and product formulations. For instance, some suppliers recommend storage at -20°C, ensuring stability for at least four years, while others suggest 2-8°C.[2]

  • For long-term storage (months to years): It is best practice to store solid this compound at -20°C or lower . This significantly slows down any potential degradation kinetics.

  • For short-term storage (days to weeks): Storage at 2-8°C is generally acceptable, provided the compound is kept dry and protected from light.

Always refer to the Certificate of Analysis or technical data sheet provided by your specific supplier and adhere to their recommendations. If in doubt, colder storage is the safer option.

Q3: How should I store this compound once it's dissolved in a solvent?

A3: Storing this compound in solution requires more stringent conditions than storing it as a solid. The risk of hydrolysis is significantly increased in the presence of a solvent, especially aqueous buffers.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) and ethanol are common solvents for this compound.[2] For biological assays, it is crucial to use high-purity, anhydrous solvents to minimize moisture content.

  • Storage Temperature: Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability. For short-term use (within a few days), storage at -20°C may be adequate, but it is not ideal.

  • pH: If using aqueous buffers, maintain a slightly acidic to neutral pH (around 6.0-7.0) to minimize both acid- and base-catalyzed hydrolysis. Acyl glucuronides, which have structural similarities, are known to be more stable in mildly acidic conditions (pH 3-5).[3]

Q4: Can I store my this compound solutions at room temperature?

A4: It is strongly advised against storing this compound solutions at room temperature for any extended period. Elevated temperatures accelerate the rate of hydrolysis, leading to rapid degradation of the compound. Prepare fresh solutions for your experiments whenever possible.

Core Protocol: Optimal Storage of this compound

This protocol provides a step-by-step guide to ensure the maximum stability of your this compound samples.

Part 1: Handling and Storage of Solid this compound
  • Receiving and Initial Inspection: Upon receiving your vial of this compound, inspect the container for any signs of damage. Note the supplier's recommended storage temperature.

  • Inert Atmosphere: If possible, flush the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture, further protecting the compound.

  • Light Protection: this compound is a phenolic compound and may be sensitive to light. Store the vial in a dark container or wrap it in aluminum foil.

  • Temperature Control: For long-term storage, place the sealed vial in a freezer at -20°C or -80°C . For short-term storage, a refrigerator at 2-8°C can be used, but ensure the container is well-sealed to prevent moisture absorption.

Part 2: Preparation and Storage of this compound Solutions
  • Solvent Preparation: Use high-purity, anhydrous solvents (e.g., DMSO, ethanol) to prepare your stock solutions.[2] If using aqueous buffers, ensure they are sterile and at the appropriate pH.

  • Solution Preparation: To minimize exposure to atmospheric moisture, prepare solutions in a controlled environment, such as a glove box or under a stream of inert gas.

  • Aliquoting: Immediately after preparation, aliquot the stock solution into single-use, tightly sealed vials. This is a critical step to prevent degradation from repeated freeze-thaw cycles.

  • Long-Term Storage: For long-term storage, store the aliquots at -80°C .

  • Short-Term Storage: For solutions that will be used within a few days, storage at -20°C is acceptable. Avoid storing in a frost-free freezer, as the temperature fluctuations can be detrimental.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of biological activity or inconsistent experimental results. This compound degradation.1. Verify the storage conditions of both solid and stock solutions. 2. Prepare a fresh stock solution from the solid compound. 3. Analyze the purity of the stock solution using HPLC-UV.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.1. The primary degradation products are likely gastrodin and citric acid due to hydrolysis. 2. Confirm the identity of the new peaks using LC-MS if available. 3. Discard the degraded solution and prepare a fresh stock.
Precipitate formation in the solution upon thawing. Poor solubility at lower temperatures or solvent evaporation.1. Gently warm the vial to room temperature and vortex to redissolve the precipitate. 2. If the precipitate does not dissolve, it may be a sign of degradation. 3. Ensure vials are properly sealed to prevent solvent evaporation.

Visualizing Degradation Pathways and Troubleshooting

To better understand the potential degradation of this compound and the steps to troubleshoot it, the following diagrams are provided.

G Parishin_E This compound Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻, Heat) Parishin_E->Hydrolysis Gastrodin Gastrodin Hydrolysis->Gastrodin Glycosidic Bond Cleavage Citric_Acid_Benzyl_Ester Citric Acid Benzyl Ester Hydrolysis->Citric_Acid_Benzyl_Ester Ester Bond Cleavage Further_Hydrolysis Further Hydrolysis Citric_Acid_Benzyl_Ester->Further_Hydrolysis Citric_Acid Citric Acid Further_Hydrolysis->Citric_Acid p_Hydroxybenzyl_Alcohol p-Hydroxybenzyl Alcohol Further_Hydrolysis->p_Hydroxybenzyl_Alcohol

Caption: Predicted Hydrolysis Pathway of this compound.

G Start Inconsistent Experimental Results Check_Storage Review Storage Conditions (Solid & Solution) Start->Check_Storage Fresh_Stock Prepare Fresh Stock Solution Check_Storage->Fresh_Stock HPLC_Analysis Analyze Purity by HPLC-UV Fresh_Stock->HPLC_Analysis Degradation_Confirmed Degradation Confirmed? HPLC_Analysis->Degradation_Confirmed Implement_Protocol Implement Optimal Storage Protocol Degradation_Confirmed->Implement_Protocol Yes No_Degradation Investigate Other Experimental Variables Degradation_Confirmed->No_Degradation No Continue_Experiment Continue Experiment Implement_Protocol->Continue_Experiment

Caption: Troubleshooting Workflow for this compound Degradation.

Summary of Key Parameters

Parameter Solid this compound This compound in Solution
Long-Term Storage -20°C or -80°C-80°C (aliquoted)
Short-Term Storage 2-8°C-20°C (aliquoted)
Protection Protect from light and moisture. Consider inert atmosphere.Use anhydrous solvents. Protect from light. Avoid freeze-thaw cycles.
Recommended Solvents N/ADMSO, Ethanol, PBS (pH 6.0-7.0)[2]
Solubility DMF: 20 mg/ml, DMSO: 25 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 10 mg/ml[2]N/A

References

  • Chen, Y., Wang, W., Qin, H., Liu, R., & Zhang, Q. (2023). A rapid benzylation of carboxylic acids was achieved under vacuum conditions in 30 minutes assisted by a rotary evaporator using p-toluenesulfonic acid as a catalyst without a solvent. ChemistrySelect, 8(45), e202304145.
  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Yang, X.-D., Zhu, J., Yang, R., et al. (2007). Phenolic constituents from the rhizomes of Gastrodia elata.
  • Häkkinen, S. H., Kärenlampi, S. O., Heinonen, I. M., Mykkänen, H. M., & Törrönen, A. R. (2000). Content of the flavonols quercetin, myricetin, and kaempferol in 25 edible berries. Journal of Agricultural and Food Chemistry, 48(7), 2670-2675.
  • Keski-Hynnila, H., Kurkela, M., Elovaara, E., Antonio, L., Magdalou, J., Luukkanen, L., et al. (2002). Comparison of electrospray, atmospheric pressure chemical ionization, and atmospheric pressure photoionization in the identification of apomorphine, dobutamine, and entacapone phase II metabolites in biological samples. Analytical Chemistry, 74(14), 3449-3457.
  • Krol, E. S., Kramer, J. K. G., & Rerk-Am U. (2009). Effects of Temperature and UV Light on Degradation of α-Tocopherol in Free and Dissolved Form. Food Biophysics, 4(3), 195-202.
  • Nagarjuna (PG) College of Science. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher.
  • Organic Chemistry Portal. Benzyl Esters. Available from: [Link]

  • Open Research Library. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Available from: [Link]

Sources

Technical Guide: Refining Parishin E Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Parishin E Challenge

This compound (a gastrodin citrate ester isomer) is a potent bioactive component of Gastrodia elata, distinct from its more abundant counterpart, Parishin A. While it shows immense potential in neuroprotection (via SIRT1/BDNF axes) and anti-aging models, its application is frequently hampered by two factors: hydrolytic instability and poor oral bioavailability .

This guide moves beyond generic datasheets. It addresses the specific failure points I have observed in preclinical workflows, providing a logic-driven path to stable data.

Module 1: Formulation & Stability (The "Hidden" Variable)

User Issue: "My results are inconsistent between batches, even with the same dosage."

Root Cause: this compound is an ester formed by gastrodin and citric acid. It is chemically labile. If your vehicle is slightly alkaline or if the solution sits at room temperature, this compound hydrolyzes into gastrodin and citric acid before it even enters the animal. You may be unintentionally dosing gastrodin, not this compound.

Troubleshooting Q&A

Q: What is the optimal vehicle for this compound? A: Use sterile 0.9% Saline (pH 7.0) .

  • Why: this compound is sufficiently polar (glycoside structure) to dissolve in saline at therapeutic concentrations (up to 5 mg/mL).

  • Critical Constraint: Avoid PBS if the pH is >7.4. Avoid DMSO unless necessary for high-concentration stock (>50 mg/mL), as DMSO can sometimes mask specific neuro-inflammatory readouts.

Q: Can I prepare stock solutions for the whole week? A: No.

  • Protocol: Prepare fresh daily.

  • Evidence: Ester bonds are susceptible to spontaneous hydrolysis in aqueous environments. If you must store it, freeze aliquots at -80°C immediately after dissolution and thaw only once.

Q: My compound isn't dissolving at 20 mg/kg volumes. A: Sonicate at low temperature (4°C). If turbidity persists, your "this compound" may be contaminated with less soluble aglycones. Pure this compound should be water-soluble.

Module 2: Dosage & Pharmacokinetics (The Therapeutic Window)

User Issue: "I see no effect at 10 mg/kg, but literature suggests this is effective."

Root Cause: The half-life (


) of Parishin glycosides in rodents is short (often < 2 hours).[1] A single daily dose (QD) may result in sub-therapeutic troughs.
Troubleshooting Q&A

Q: What is the recommended starting dose range for mice? A: Based on allometric scaling and Gastrodia glycoside efficacy:

  • Low Dose: 5 mg/kg (i.p.) or 20 mg/kg (p.o.)

  • Medium Dose: 10 mg/kg (i.p.) or 50 mg/kg (p.o.)

  • High Dose: 20 mg/kg (i.p.) or 100 mg/kg (p.o.)

Q: Oral (p.o.) vs. Intraperitoneal (i.p.)? A:

  • Choose i.p. for mechanistic proof-of-concept (e.g., acute neuroprotection). It bypasses first-pass hydrolysis in the gut.

  • Choose p.o. for chronic studies (e.g., aging, Alzheimer's models). Note that you must increase the dose by 5-10x compared to i.p. to account for low bioavailability (<1%).

Q: What is the dosing frequency? A: Due to rapid elimination, b.i.d. (twice daily) is superior to QD for maintaining activation of the SIRT1 pathway.

Data Summary: Dosage Strategy
ParameterIntraperitoneal (i.p.)Oral Gavage (p.o.)Notes
Bioavailability High (100% systemic)Low (<1-5%)Glycosidic bond limits gut absorption.
Starting Dose 10 mg/kg50 mg/kgScaling factor ~5x required for oral.
Tmax ~15-30 mins~45-90 minsRapid onset; rapid clearance.
Primary Risk Injection site irritation (rare)Hydrolysis by gut microbiotaGut bacteria may convert E to Gastrodin.
Module 3: Mechanistic Validation (The "Why")

User Issue: "The phenotype improved, but I can't prove it was this compound."

Root Cause: this compound acts primarily by upregulating SIRT1 (Silent Information Regulator 1), which deacetylates downstream targets like PGC-1α and NF-κB, and upregulates BDNF. If you don't measure these specific markers, your data is phenomenological, not mechanistic.

Visualization: The this compound Signaling Cascade

ParishinMechanism cluster_cell Neuronal Cell Mechanism Parishin This compound (Extracellular) SIRT1 SIRT1 Activation (Nucleus) Parishin->SIRT1 Up-regulates NFkB NF-κB (Deacetylation) SIRT1->NFkB Inhibits BDNF BDNF Expression (Hippocampus) SIRT1->BDNF Promotes Inflammation Neuroinflammation (IL-1β, TNF-α) NFkB->Inflammation Drives Plasticity Synaptic Plasticity (Memory Rescue) BDNF->Plasticity Enhances Inflammation->Plasticity Impairs

Figure 1: this compound exerts neuroprotection by activating SIRT1, which suppresses inflammatory NF-κB signaling and enhances neurotrophic BDNF support.

Module 4: Validated Experimental Protocols
Protocol A: Preparation of 20 mg/kg Dosage (for 25g Mouse)
  • Calculate Requirements:

    • Target Dose: 20 mg/kg.

    • Mouse Weight: 0.025 kg.

    • Mass needed per mouse:

      
       mg.
      
    • Injection Volume: 10 mL/kg (standard) = 0.25 mL per mouse.

    • Target Concentration:

      
      .
      
  • Formulation Steps:

    • Step 1: Weigh 10 mg of this compound powder (store desiccated at -20°C).

    • Step 2: Add 5 mL of sterile 0.9% Saline .

    • Step 3: Vortex for 30 seconds. Ensure the solution is clear.

    • Step 4: Check pH with a micro-strip. It must be between 6.5 and 7.5.

    • Step 5: Filter sterilize (0.22 µm PVDF) if administering i.v. or i.c.v. (not strictly necessary for p.o.).

    • Step 6: Administer within 30 minutes of preparation.

Protocol B: Decision Tree for Route Selection

RouteSelection Start Experimental Goal? Acute Acute Injury (Stroke/Trauma) Start->Acute Chronic Chronic Disease (Aging/AD) Start->Chronic IP_Route Route: Intraperitoneal (i.p.) Dosage: 10-20 mg/kg Acute->IP_Route Rapid onset required PO_Route Route: Oral Gavage (p.o.) Dosage: 50-100 mg/kg Chronic->PO_Route Translational relevance Constraint Check Solubility! If >50mg/kg, may need 0.5% CMC-Na suspension PO_Route->Constraint

Figure 2: Route selection logic based on experimental duration and translational goals.

References
  • Zhou, S., et al. (2023). "Parishin treatment alleviates cardiac aging in naturally aged mice." Heliyon, 9(11), e22970. (Demonstrates 20 mg/kg oral dosage efficacy).

  • Lin, Y. E., et al. (2016). "Parishin A ameliorates cognitive decline by promoting PS1 autophagy in Alzheimer's disease." Journal of Ethnopharmacology. (Establishes 30 mg/kg i.p. baseline for Parishin glycosides).

  • Huang, Y., et al. (2023). "SIRT1-Dependent Upregulation of BDNF in Human Microglia." International Journal of Molecular Sciences. (Mechanistic grounding for the SIRT1/BDNF pathway).[2]

  • Tao, J., et al. (2020). "Pharmacokinetic and Lipidomic Assessment of the In Vivo Effects of Parishin A." Evidence-Based Complementary and Alternative Medicine. (Provides PK data supporting rapid elimination).

Sources

Technical Support Center: Navigating Parishin E Interference in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals who are utilizing Parishin E in high-throughput screening (HTS) campaigns. As a phenolic glucoside derived from natural sources, this compound presents unique challenges in automated assay environments. This document provides a framework for understanding, identifying, and mitigating potential assay interference to ensure the generation of high-quality, reliable data.

Understanding this compound

This compound is a natural product found in the plant Gastrodia elata.[1] Its chemical structure, characterized by a phenolic core with a glycosidic linkage, is a key determinant of its physical and chemical properties, and by extension, its potential for assay interference.

G ParishinE label Chemical Structure of this compound

Figure 1: Chemical Structure of this compound.

While this compound and related compounds have been investigated for various biological activities, their behavior in HTS assays is not well-documented.[2] This guide, therefore, draws upon established principles of HTS interference and the known properties of structurally similar molecules to provide a predictive and proactive approach to troubleshooting.

Foundational Principles of HTS Interference

A significant challenge in any HTS campaign is distinguishing true biological activity from assay artifacts.[3] Compounds can interfere with assay technologies in numerous ways, leading to false-positive or false-negative results.[3] Understanding these common mechanisms is the first step in diagnosing and mitigating their effects.

Autofluorescence and Quenching

Many phenolic compounds are known to be fluorescent.[4][5][6][7] This intrinsic fluorescence, or autofluorescence, can be a significant source of interference in fluorescence-based assays.

  • Mechanism of Interference: If the excitation and emission spectra of this compound overlap with those of the assay's fluorophore, it can lead to a false-positive signal. Conversely, this compound could absorb the light emitted by the fluorophore, a phenomenon known as quenching, resulting in a false-negative signal.

Compound Aggregation

At certain concentrations, some small molecules can self-associate in aqueous solutions to form colloidal aggregates.[8] These aggregates can non-specifically inhibit enzymes or bind to proteins, leading to reproducible, concentration-dependent inhibition that can be mistaken for genuine biological activity.[3][8]

  • Mechanism of Interference: Aggregates are thought to sequester proteins on their surface, leading to denaturation and loss of function.[3][8] This is a common mechanism for promiscuous inhibitors that show activity across multiple, unrelated targets.

Luciferase Inhibition

Luciferase-based reporter gene assays are a mainstay of HTS. However, the luciferase enzyme itself can be a target for inhibition by small molecules.[9][10]

  • Mechanism of Interference: Compounds can directly bind to the active site of luciferase, competing with its substrate, luciferin, and thereby reducing light output.[9] This can be misinterpreted as a downstream effect on the biological pathway being studied.

Cytotoxicity

In cell-based assays, it is crucial to distinguish between a compound's specific effect on a target and its general toxicity to the cells.

  • Mechanism of Interference: If this compound is cytotoxic at the concentrations being tested, it can lead to a decrease in signal that is not related to the intended biological target. This is particularly problematic in assays that measure cell viability or proliferation.

Troubleshooting Guide for this compound Interference

This section is designed to provide a logical workflow for identifying and addressing potential interference from this compound in your HTS assay.

start Start: Suspected HTS Interference with this compound check_controls Review Assay Controls: - No-enzyme/no-cell control - Vehicle control (DMSO) - Positive/negative controls start->check_controls abnormal_controls Are control values abnormal? check_controls->abnormal_controls interference_likely Interference is likely. Proceed with characterization. abnormal_controls->interference_likely Yes no_obvious_interference No obvious interference in controls. Consider other experimental factors. abnormal_controls->no_obvious_interference No interference_type Identify Interference Type interference_likely->interference_type autofluorescence Autofluorescence/ Quenching interference_type->autofluorescence Fluorescence Assay aggregation Compound Aggregation interference_type->aggregation Biochemical Assay luciferase_inhibition Luciferase Inhibition interference_type->luciferase_inhibition Luciferase Assay cytotoxicity Cytotoxicity (Cell-based assays) interference_type->cytotoxicity Cell-based Assay run_spectral_scan Run spectral scan of this compound autofluorescence->run_spectral_scan dls_assay Perform Dynamic Light Scattering (DLS) or Run assay with/without non-ionic detergent (e.g., 0.01% Triton X-100) aggregation->dls_assay luciferase_counterscreen Run a cell-free luciferase inhibition counterscreen luciferase_inhibition->luciferase_counterscreen cytotoxicity_assay Perform a standard cytotoxicity assay (e.g., MTT, LDH) cytotoxicity->cytotoxicity_assay overlap Emission overlaps with assay fluorophore? run_spectral_scan->overlap autofluorescence_confirmed Autofluorescence Confirmed overlap->autofluorescence_confirmed Yes quenching_suspected Quenching Suspected overlap->quenching_suspected No, but signal is reduced mitigate_autofluorescence Mitigation: - Use red-shifted fluorophores - Subtract background from blank wells - Time-resolved fluorescence autofluorescence_confirmed->mitigate_autofluorescence quenching_suspected->mitigate_autofluorescence end End: Characterize and Mitigate Interference mitigate_autofluorescence->end detergent_effect Does detergent reverse inhibition? dls_assay->detergent_effect aggregation_confirmed Aggregation Confirmed detergent_effect->aggregation_confirmed Yes mitigate_aggregation Mitigation: - Add detergent to assay buffer - Include BSA as a decoy protein - Lower this compound concentration aggregation_confirmed->mitigate_aggregation mitigate_aggregation->end luciferase_inhibition_result Is luciferase activity inhibited? luciferase_counterscreen->luciferase_inhibition_result luciferase_inhibition_confirmed Luciferase Inhibition Confirmed luciferase_inhibition_result->luciferase_inhibition_confirmed Yes mitigate_luciferase_inhibition Mitigation: - Use a different reporter system (e.g., fluorescent protein) - Confirm hits in an orthogonal assay luciferase_inhibition_confirmed->mitigate_luciferase_inhibition mitigate_luciferase_inhibition->end cytotoxicity_result Is this compound cytotoxic at the tested concentration? cytotoxicity_assay->cytotoxicity_result cytotoxicity_confirmed Cytotoxicity Confirmed cytotoxicity_result->cytotoxicity_confirmed Yes mitigate_cytotoxicity Mitigation: - Lower this compound concentration - Reduce incubation time - Normalize data to cell viability cytotoxicity_confirmed->mitigate_cytotoxicity mitigate_cytotoxicity->end

Figure 2: Troubleshooting workflow for suspected HTS interference.

Question 1: My fluorescence-based assay shows a high signal with this compound, even in my no-enzyme control. What's happening and how can I fix it?

Probable Cause: This is a classic sign of autofluorescence. The phenolic structure of this compound likely absorbs light at the excitation wavelength and emits light in the same range as your assay's fluorophore.[4][5][6][7]

Troubleshooting Protocol:

  • Spectral Scan:

    • Objective: To determine the excitation and emission spectra of this compound.

    • Procedure:

      • Prepare a solution of this compound in your assay buffer at the highest concentration used in your screen.

      • Using a fluorescence plate reader or spectrophotometer, perform a full spectral scan to identify the excitation and emission maxima.

      • Compare the spectra of this compound to that of your assay's fluorophore. A significant overlap confirms autofluorescence.

  • Mitigation Strategies:

    • Use Red-Shifted Dyes: Cellular autofluorescence is typically higher in the blue and green spectral regions.[11] If possible, switch to a fluorophore that excites and emits at longer wavelengths (red or far-red), where the interference from this compound is likely to be lower.

    • Background Subtraction: If switching fluorophores is not an option, you can run a parallel plate with this compound in the absence of the enzyme or cells. The signal from this plate can then be subtracted from the signal of the experimental plate. This approach assumes that the fluorescence of this compound is not affected by the presence of other assay components.

    • Time-Resolved Fluorescence (TRF): This technology can help to reduce interference from short-lived fluorescent molecules like many natural products.

Question 2: this compound shows potent, but non-specific, inhibition in my biochemical assay. How can I determine if this is due to aggregation?

Probable Cause: Promiscuous inhibition that is not target-specific is often caused by compound aggregation.[3][8]

Troubleshooting Protocol:

  • Detergent-Based Assay:

    • Objective: To determine if the observed inhibition is sensitive to the presence of a non-ionic detergent.

    • Procedure:

      • Run your standard assay with this compound.

      • Run a parallel assay that includes a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 in the assay buffer.[3]

      • If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of the detergent, it is highly likely that aggregation is the cause.

  • Mitigation Strategies:

    • Incorporate Detergent: The most straightforward solution is to include a non-ionic detergent in your standard assay buffer.

    • Add a "Decoy" Protein: Including a high concentration of a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1 mg/mL) can sometimes mitigate aggregation-based interference.[8] The aggregates may be "saturated" by the decoy protein, leaving your target protein unaffected.[8]

    • Lower Compound Concentration: Aggregation is a concentration-dependent phenomenon.[8] If possible, test this compound at lower concentrations where it may still be active against its true target but below its critical aggregation concentration.

Question 3: My luciferase reporter assay shows a decrease in signal with this compound. How do I know if it's a real hit or just luciferase inhibition?

Probable Cause: Many natural products, particularly those with phenolic structures, are known to inhibit firefly luciferase.[10]

Troubleshooting Protocol:

  • Cell-Free Luciferase Counterscreen:

    • Objective: To directly measure the effect of this compound on purified luciferase enzyme.

    • Procedure:

      • In a cell-free buffer, combine purified luciferase enzyme with its substrate (luciferin) and ATP.

      • Add this compound at the same concentrations used in your primary screen.

      • Measure the light output. A dose-dependent decrease in light production indicates direct inhibition of the luciferase enzyme.

  • Mitigation Strategies:

    • Use an Orthogonal Reporter: The best way to confirm a hit from a luciferase-based screen is to use an orthogonal assay with a different reporter system (e.g., a fluorescent protein or a beta-lactamase reporter). If the activity is maintained, it is more likely to be a true biological effect.

    • Switch Luciferase Type: Some compounds may inhibit firefly luciferase but not other types, such as Renilla luciferase.[10] Using a dual-luciferase system where the primary reporter is firefly and a control reporter is Renilla can help to identify compound-specific inhibition.

Question 4: In my cell-based assay, this compound is showing a strong inhibitory effect. How can I be sure this isn't just due to cytotoxicity?

Probable Cause: At higher concentrations, many compounds can be toxic to cells, which can confound the results of cell-based assays.

Troubleshooting Protocol:

  • Standard Cytotoxicity Assay:

    • Objective: To determine the concentration at which this compound becomes toxic to the cells used in your assay.

    • Procedure:

      • Culture your cells in the presence of a range of this compound concentrations.

      • After the desired incubation period, perform a standard cytotoxicity assay, such as an MTT, XTT, or LDH release assay.

      • Determine the concentration of this compound that causes a significant decrease in cell viability.

  • Mitigation Strategies:

    • Dose-Response Analysis: Always perform a full dose-response curve for both your primary assay and the cytotoxicity assay. This will allow you to determine if there is a therapeutic window where the compound is active but not yet toxic.

    • Normalize to Cell Viability: For assays where the readout is dependent on the number of cells, you can normalize your data to cell viability. This can be done by running a parallel cytotoxicity assay and using the results to correct the data from your primary screen.

    • Reduce Incubation Time: In some cases, reducing the incubation time with the compound can minimize cytotoxic effects while still allowing for the detection of the desired biological activity.

Frequently Asked Questions (FAQs)

Q: Are natural products like this compound more prone to HTS interference than synthetic compounds?

A: Natural products often have complex structures with multiple functional groups, which can increase their potential for assay interference.[12] Phenolic groups, for example, are associated with fluorescence and redox activity. However, it is important to evaluate each compound on a case-by-case basis, as many synthetic molecules also cause significant interference.

Q: What is the best solvent for this compound in HTS?

A: Dimethyl sulfoxide (DMSO) is the most common solvent for compound libraries in HTS. However, it is important to be aware that DMSO itself can sometimes affect enzyme activity.[13] Parishin A, a related compound, is soluble in DMSO, ethanol, and methanol.[14] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer. Ensure that the final concentration of DMSO in your assay is consistent across all wells and is at a level that does not affect your assay's performance (typically <1%).

Q: How should I store my this compound stock solution?

A: To ensure the stability of your compound, it is best to store stock solutions in DMSO at -20°C or -80°C.[14] Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation. Aliquoting the stock solution into single-use vials is a good practice. While some compounds are stable in wet DMSO, it is generally recommended to use anhydrous DMSO to minimize degradation.[15]

Q: What are some general best practices to minimize HTS interference when working with natural products?

A:

  • Run appropriate controls: This is the most critical step. Always include no-enzyme/no-cell controls, vehicle controls, and positive/negative controls.

  • Counterscreen early and often: Don't wait until the end of your campaign to test for interference. Implement counterscreens for common interference mechanisms as early as possible.

  • Confirm hits with orthogonal assays: Never rely on a single assay to validate a hit. Use an orthogonal assay with a different detection technology to confirm your findings.

  • Be aware of the literature: Stay informed about the common interference mechanisms associated with the class of compounds you are working with.

By following the guidance in this document, researchers can proactively address the challenges of working with this compound and other natural products in HTS, leading to more robust and reliable results.

References

  • de la Pena, A. M., & Smith, G. D. (1983). Fluorescence Behavior of Phenolic Compounds in Solutions Containing Micelles. Analytical Letters, 16(20), 1633-1644.
  • de la Pena, A. M., & Smith, G. D. (1983). Fluorescence Behavior of Phenolic Compounds in Solutions Containing Micelles. Analytical Letters, 16(20), 1633-1644. [Link]

  • Li, Y., et al. (2024). Determination of phenolic compounds in water using a multivariate statistical analysis method combined with three-dimensional fluorescence spectroscopy. Scientific Reports, 14(1), 937. [Link]

  • HORIBA. (n.d.). Fluorescence Spectroscopy Identifies Phenolic Content Of Healthy Olive Oils. [Link]

  • Al-Mijalli, S. H., et al. (2022). The Fluorescence Detection of Phenolic Compounds in Plicosepalus curviflorus Extract Using Biosynthesized ZnO Nanoparticles and Their Biomedical Potential. Molecules, 27(3), 859.
  • Ghimire, G. P., et al. (2023). A “biphasic glycosyltransferase high-throughput screen” identifies novel anthraquinone glycosides in the diversification of phenolic natural products. Journal of Biological Chemistry, 299(2), 102859.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]

  • Coan, K. E., & Shoichet, B. K. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Kozik, V., et al. (2014). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 19(5), 795–802.
  • Dokli, I., et al. (2022). Inhibitory Effect of DMSO on Halohydrin Dehalogenase: Experimental and Computational Insights into the Influence of an Organic Co-solvent on the Structural and Catalytic Properties of a Biocatalyst. Chemistry – A European Journal, 28(58), e202201923.
  • PubChem. (n.d.). This compound. [Link]

  • Bratkovič, T., et al. (2019). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. Molecules, 24(20), 3769. [Link]

  • Li, Y., et al. (2023). Isolation of Two New Phenolic Glycosides from Castanopsis chinensis Hance by Combined Multistep CC and HSCCC Separation and Evaluation of Their Antioxidant Activity. Molecules, 28(8), 3388.
  • Yasgar, A., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing Life Sciences R & D, 26(8), 1017-1027.
  • Auld, D. S. (2016). Interferences with Luciferase Reporter Enzymes. In Assay Guidance Manual.

Sources

Troubleshooting Parishin E Aggregation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Parishin E. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a phenolic glycoside with promising therapeutic potential, understanding its handling and behavior in solution is critical for obtaining reliable and reproducible results. One of the most common challenges encountered is the aggregation of this compound in stock solutions and experimental assays. This guide provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind them to help you mitigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution in DMSO appears hazy or has visible particulates. What is causing this?

This is a classic sign of compound aggregation or precipitation. Several factors could be at play:

  • Concentration Exceeds Solubility: While this compound is soluble in DMSO, preparing a stock solution above its solubility limit will lead to precipitation. The solubility of this compound in DMSO is approximately 25 mg/mL.[1]

  • Water Contamination in DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of excess water can significantly decrease the solubility of hydrophobic compounds like this compound, causing them to aggregate.

  • Improper Dissolution Technique: Simply adding the powder to the solvent without adequate mixing can lead to localized areas of high concentration, promoting precipitation.

  • Low-Quality DMSO: Impurities in the solvent can act as nucleation sites for aggregation.

Q2: I prepared a clear stock solution in DMSO, but upon dilution into my aqueous assay buffer (e.g., PBS), the solution becomes cloudy. Why is this happening?

This phenomenon, known as "antisolvent precipitation," is common for compounds that are highly soluble in an organic solvent but poorly soluble in water. This compound has a limited solubility of approximately 10 mg/mL in PBS (pH 7.2).[1] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the this compound molecules are suddenly in an environment where they are not readily soluble, causing them to crash out of solution and form aggregates.

Q3: Can I store my this compound stock solution at room temperature?

It is strongly recommended to store this compound stock solutions at -20°C for long-term stability, with a reported stability of at least four years under these conditions.[1] For aqueous solutions of this compound and its analogs, it is not recommended to store them for more than one day.[2] Room temperature storage can accelerate degradation and may also promote aggregation over time.

Q4: How do freeze-thaw cycles affect the stability of my this compound stock solution?

Repeated freeze-thaw cycles can be detrimental to the stability of compounds in solution.[3] For this compound, these cycles can induce aggregation or degradation due to changes in local concentration as the solvent freezes and thaws. It is best practice to aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to identifying and resolving this compound aggregation issues.

Problem 1: Visible Particulates or Cloudiness in DMSO Stock Solution

Visual Cue: The solution is not crystal clear and may have a hazy appearance or visible floating particles.

Caption: Troubleshooting hazy this compound in DMSO.

  • Verify Concentration: The first step is to ensure you have not exceeded the solubility limit of this compound in DMSO (approx. 25 mg/mL).[1] Causality: Exceeding the saturation point is the most common reason for precipitation.

  • Solvent Quality and Handling: Use a new, unopened bottle of anhydrous (≤0.1% water) DMSO. When preparing the solution, work quickly to minimize the solvent's exposure to atmospheric moisture. Causality: Water acts as an antisolvent for many organic compounds, reducing their solubility in DMSO.

  • Proper Dissolution Technique: Add the DMSO to the this compound powder and vortex vigorously. If dissolution is slow, brief sonication in a water bath can be effective.[4] Causality: Adequate energy input is required to break the crystal lattice of the solid and allow for proper solvation.

  • Filtration: If minor particulates remain after thorough mixing, you can filter the stock solution through a 0.22 µm PTFE syringe filter. This will remove any insoluble impurities or micro-aggregates without significantly affecting the concentration of the dissolved compound.

Problem 2: Precipitation Upon Dilution into Aqueous Buffer

Visual Cue: A clear DMSO stock solution turns cloudy or forms a precipitate when added to your cell culture media, PBS, or other aqueous buffer.

Caption: Troubleshooting this compound precipitation in aqueous buffers.

  • Check Final Concentration: Be aware of the lower solubility of this compound in aqueous solutions. For PBS (pH 7.2), the solubility is approximately 10 mg/mL.[1] The solubility in complex media like cell culture medium may differ.

  • Improve Dilution Technique: Instead of pipetting the DMSO stock directly into the bulk of the aqueous buffer, add the stock solution dropwise to the surface of the buffer while it is being vortexed or stirred. This gradual introduction allows for more efficient mixing and reduces the formation of localized high concentrations that lead to precipitation.

  • Manage Final DMSO Concentration: For many cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cytotoxicity. If your dilution scheme results in a higher DMSO concentration, consider preparing an intermediate dilution of your stock solution in the aqueous buffer to achieve the desired final concentration with an acceptable DMSO level.

  • Consider pH: The solubility of phenolic compounds can be influenced by the pH of the solution. While specific data for this compound is limited, it is a good practice to ensure your buffer pH is stable and appropriate for your experiment.

  • Use of Pluronic F-127: For particularly challenging solubility issues in cell culture, the non-ionic surfactant Pluronic F-127 can be used to improve the solubility and stability of hydrophobic compounds. A stock solution of Pluronic F-127 can be prepared and added to the cell culture medium to a final concentration of 0.02-0.1%.

Experimental Protocols for Aggregation Detection

If you suspect aggregation is occurring, even if not visible to the naked eye, the following methods can be used for detection.

Dynamic Light Scattering (DLS)

DLS is a powerful technique for measuring the size distribution of particles in a solution.[5] Aggregates will appear as a population of larger-sized particles.

  • Sample Preparation:

    • Prepare your this compound solution in the desired solvent or buffer at the concentration used in your experiment.

    • Filter the solution through a 0.22 µm syringe filter directly into a clean DLS cuvette. This removes dust and other extraneous particles that can interfere with the measurement.

  • Instrument Setup:

    • Set the instrument to the correct temperature for your experiment.

    • Ensure the software has the correct parameters for the solvent (viscosity and refractive index).

  • Data Acquisition:

    • Equilibrate the sample in the instrument for at least 5 minutes.

    • Perform at least three measurements to ensure reproducibility.

  • Data Interpretation:

    • A monomodal peak with a small hydrodynamic radius (typically <5 nm for a small molecule) indicates a homogenous, non-aggregated solution.

    • The presence of a second peak at a much larger hydrodynamic radius (>100 nm) or a high polydispersity index (PDI > 0.3) is indicative of aggregation.[6]

Thioflavin T (ThT) Fluorescence Assay

ThT is a fluorescent dye that exhibits increased fluorescence upon binding to the beta-sheet structures that are often characteristic of amyloid-like aggregates.[7][8] This assay can be adapted to detect the aggregation of small molecules.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of Thioflavin T in water. Filter through a 0.2 µm syringe filter.

    • Prepare your this compound solutions at various concentrations in your desired buffer. Include a buffer-only control.

  • Assay Setup (96-well plate format):

    • In a black, clear-bottom 96-well plate, add 90 µL of each this compound solution or control.

    • Add 10 µL of the 1 mM ThT stock solution to each well for a final concentration of 100 µM.

  • Measurement:

    • Measure the fluorescence on a plate reader with excitation at approximately 450 nm and emission at approximately 485 nm.[9][10]

  • Data Interpretation:

    • A significant increase in fluorescence intensity in the this compound-containing wells compared to the buffer-only control suggests the presence of aggregates.

Data Summary Table

ParameterValueSource
Molecular Formula C19H24O13PubChem
Molecular Weight 460.4 g/mol PubChem
Solubility in DMSO ~25 mg/mL[1]
Solubility in DMF ~20 mg/mL[1]
Solubility in Ethanol ~20 mg/mL[1]
Solubility in PBS (pH 7.2) ~10 mg/mL[1]
Recommended Storage -20°C[1]
Long-term Stability ≥ 4 years at -20°C[1]

Conclusion

Successfully working with this compound requires careful attention to its solubility and stability. By understanding the causes of aggregation and implementing the troubleshooting strategies and protocols outlined in this guide, researchers can ensure the quality and reliability of their experimental results. Proactive measures, such as using high-quality solvents, proper dissolution and dilution techniques, and appropriate storage conditions, are paramount. When in doubt, analytical techniques like DLS and ThT assays can provide definitive evidence of the aggregation state of your this compound solutions.

References

  • Bhattacharjee, S. (2016). DLS and its application in biomedical sciences. J. Biomed. Sci., 5(4), 1-11. [Link]

  • Kakkar, V., et al. (2012). Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly. Molecules, 17(8), 9473-9493. [Link]

  • Akçay, M., & Akçay, G. (2004). The removal of phenolic compounds from aqueous solutions by organophilic bentonite. Journal of hazardous materials, 113(1-3), 189-193. [Link]

  • Agilent Technologies. (2022, November 4). Dissolution Method Troubleshooting. [Link]

  • Gómez-López, J. A., et al. (2023). Enhancing chemical and physical stability of pharmaceuticals using freeze-thaw method: challenges and opportunities for process optimization through quality by design approach. Journal of Biological Engineering, 17(1), 1-20. [Link]

  • Langer, E. S. (2016). Process for improving the solubility of cell culture media.
  • Patel, K., & Patel, J. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD, 12(3). [Link]

  • Liu, H., et al. (2023). Effects of Freeze–Thaw Cycles on the Structures and Functional Properties of Clitocybe squamulosa Protein Isolates. Foods, 12(15), 2942. [Link]

  • Masuda, M., et al. (2022). Anti-aggregation Effects of Phenolic Compounds on α-synuclein. International Journal of Molecular Sciences, 23(19), 11438. [Link]

  • Unchained Labs. Dynamic Light Scattering (DLS). [Link]

  • Kumar, S., et al. (2018). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Bio-protocol, 8(14), e2929. [Link]

  • Jia, W., et al. (2021). Removal of phenolic compounds from de-oiled sunflower kernels by aqueous ethanol washing. Food chemistry, 362, 130204. [Link]

  • Boyanton, B. L., & Blick, K. E. (2002). The effect of storage time and freeze-thaw cycles on the stability of serum samples. Clinical chemistry, 48(12), 2282-2285. [Link]

  • Center for Macromolecular Interactions. Dynamic Light Scattering (DLS). [Link]

  • Wu, C., et al. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society open science, 4(1), 160651. [Link]

  • Phytochemicals online. Parishin B - CAS 174972-79-3. [Link]

  • Tuncay, S., & Loos, B. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(5), 879-883. [Link]

  • Wyatt Technology. Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. [Link]

  • Henriques, J., et al. (2023). Mechanistic Insights into Polyphenols’ Aggregation Inhibition of α-Synuclein and Related Peptides. ACS Chemical Neuroscience, 14(9), 1636-1651. [Link]

  • Yan, Z., et al. (2015). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of biomolecular screening, 20(5), 665-671. [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. [Link]

  • Pharma Approach. (2024, October 22). Freeze Thaw Stability Study for Pharmaceutical Products. [Link]

  • Patsnap. (2025, September 5). How to Detect Early Aggregation with Dynamic Light Scattering. [Link]

  • Jia, W., et al. (2021). Removal of phenolic compounds from de-oiled sunflower kernels by aqueous ethanol washing. ResearchGate. [Link]

  • Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. [Link]

Sources

Validation & Comparative

Validating the Neuroprotective Effects of Parishin E

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical validation of Parishin E , a bioactive mono-ester derived from Gastrodia elata (Tianma).[1] Unlike generic overviews, this document focuses on the specific pharmacological advantages of this compound as a bioactive intermediate —bridging the gap between the high-molecular-weight Parishins (A/B/C) and the rapidly metabolized Gastrodin.

A Comparative & Mechanistic Guide for Drug Development Professionals

Part 1: Executive Technical Summary[1]

This compound (PE) is the mono-gastrodin citrate ester (C₁₉H₂₄O₁₃, MW 460.[1]4) found in Gastrodia elata.[1][2][3][4][5] While historically viewed merely as a degradation product of the larger Parishins (A, B, and C) or a prodrug for Gastrodin, recent data identifies PE as a distinct pharmacological entity with unique immunometabolic properties.

Key Value Proposition:

  • Bioavailability Sweet Spot: Unlike Parishin A (MW ~996), PE is small enough to exhibit better solubility and potential transport, yet large enough to resist the rapid first-pass clearance seen with free Gastrodin.

  • Dual-Action Mechanism: PE acts as a sustained-release delivery system for Gastrodin while simultaneously exerting direct anti-inflammatory effects by modulating glycolysis (HK2/LDHA inhibition) and histone lactylation—a mechanism distinct from the Nrf2/HO-1 pathway typically associated with Gastrodin.[1]

  • Pathological Targeting: In ischemic models, PE demonstrates enhanced blood-brain barrier (BBB) penetration specifically under conditions of compromised integrity, allowing for targeted accumulation in injured tissue.[1]

Part 2: Comparative Analysis (this compound vs. Alternatives)

The following table contrasts this compound with its parent compounds and standard neuroprotective agents.

Table 1: Comparative Pharmacological Profile
FeatureThis compound Gastrodin (Standard)Parishin A (Parent)Edaravone (Clinical Control)
Chemical Structure Mono-ester (1 Gastrodin + Citric Acid)Phenolic GlycosideTri-ester (3 Gastrodins + Citric Acid)Pyrazolone derivative
Molecular Weight 460.4 Da286.3 Da996.9 Da174.2 Da
Primary Mechanism Immunometabolism: Inhibits HK2/LDHA, reduces Histone Lactylation (H3K18la).[1]Antioxidant: Nrf2/HO-1 activation, GABA transaminase inhibition.[1]Prodrug: Hydrolyzes to PE and Gastrodin; poor direct activity.Free Radical Scavenger: Direct ROS scavenging.[1]
BBB Permeability Condition-Dependent: High accumulation in ischemic/injured brain tissue.[1]High (Active Transport), but rapid clearance.[1]Very Low (Too large/polar).High.
Half-Life (t1/2) Moderate (Sustained hydrolysis).[1]Short (< 2 hours).[1]Long (Slow hydrolysis reservoir).[1]Short (requires infusion).
Key Advantage Targets neuroinflammation via metabolic reprogramming; sustained effect.[1]Rapid onset; well-established safety profile.[1]High molar content of Gastrodin per molecule.Clinical standard for acute ischemia.

Part 3: Mechanistic Validation

This compound operates through a sophisticated Immunometabolic Axis .[1] Unlike simple antioxidants, PE intervenes in the metabolic reprogramming of microglia (the brain's immune cells).

The Mechanism: Glycolysis & Histone Lactylation

In neurodegenerative states (Ischemia, Alzheimer's), microglia shift to a pro-inflammatory (M1) phenotype, fueled by aerobic glycolysis (Warburg effect). This produces excess lactate, which acts as an epigenetic signal, causing Histone Lactylation (e.g., H3K18la) that locks the cells in an inflammatory state.

This compound Action:

  • Enzyme Inhibition: PE downregulates Hexokinase 2 (HK2) and Lactate Dehydrogenase A (LDHA) .[1]

  • Metabolic Check: This blockade reduces the glycolytic flux and lactate production.

  • Epigenetic Rescue: Lower lactate levels prevent the lactylation of Histone H3 at Lysine 18 (H3K18la), thereby suppressing the transcription of pro-inflammatory genes (IL-6, TNF-α).[1]

Visualizing the Pathway

Parishin_Mechanism Ischemia Ischemic/Neurotoxic Stress Microglia_M1 Microglia M1 Polarization (Pro-Inflammatory) Ischemia->Microglia_M1 Glycolysis Aerobic Glycolysis (Warburg Effect) Microglia_M1->Glycolysis Upregulates HK2/LDHA Lactate Excess Lactate Production Glycolysis->Lactate HistoneMod Histone Lactylation (H3K18la / H3K27la) Lactate->HistoneMod Epigenetic Signaling GeneExpr Transcription of IL-6, TNF-α, IL-1β HistoneMod->GeneExpr Neurodegeneration Neuronal Apoptosis & Damage GeneExpr->Neurodegeneration ParishinE This compound (Bioactive Mono-Ester) ParishinE->Glycolysis INHIBITS HK2 & LDHA Gastrodin Gastrodin (Metabolite) ParishinE->Gastrodin Slow Hydrolysis Gastrodin->Neurodegeneration Nrf2 Antioxidant Effect

Caption: this compound exerts neuroprotection by inhibiting the glycolytic switch in microglia, preventing histone lactylation-driven inflammation, while slowly releasing Gastrodin for antioxidant support.

Part 4: Experimental Protocols for Validation

To validate this compound in your own lab, use the following self-validating protocols. These are designed to distinguish PE's specific activity from generic Gastrodin effects.[1]

Protocol 1: In Vitro Immunometabolic Assay (Microglia)

Objective: Confirm PE's ability to inhibit M1 polarization via glycolysis suppression.[1]

  • Cell Model: BV2 Microglia or Primary Rat Microglia.

  • Induction: Treat cells with LPS (100 ng/mL) to induce M1 phenotype.[1]

  • Treatment Groups:

    • Vehicle Control[1]

    • LPS Only[1]

    • LPS + Gastrodin (50 µM)[1]

    • LPS + this compound (50 µM)[1]

    • LPS + 2-DG (2-Deoxy-D-glucose, Positive Glycolysis Inhibitor Control)[1]

  • Key Readouts (24h post-treatment):

    • Metabolic:[6][7] Measure Extracellular Acidification Rate (ECAR) using Seahorse XF Analyzer (Proxy for glycolysis).

    • Epigenetic: Western Blot for H3K18la (Histone H3 Lysine 18 Lactylation).[1] Crucial Step: This distinguishes PE's mechanism from standard antioxidants.[1]

    • Inflammatory:[7][8] ELISA for IL-6 and TNF-α.[1]

  • Validation Criteria: PE must significantly reduce ECAR and H3K18la levels compared to LPS alone. If PE reduces cytokines but not ECAR/Lactylation, its effect is likely just due to Gastrodin hydrolysis (antioxidant) rather than the specific metabolic mechanism.

Protocol 2: In Vivo Ischemic Accumulation (tGCI Model)

Objective: Validate the "Targeted Accumulation" hypothesis in compromised BBB.

  • Animal Model: Sprague-Dawley Rats subjected to Transient Global Cerebral Ischemia (tGCI) via bilateral common carotid artery occlusion (20 min) + Reperfusion.[1]

  • Administration: Oral gavage of Gastrodia elata extract or purified this compound (50 mg/kg) immediately upon reperfusion.[1]

  • Sampling:

    • Collect Plasma and CSF/Brain tissue at 0.5h, 1h, 4h, and 12h.

  • Analysis:

    • LC-MS/MS quantification of this compound vs. Gastrodin.

  • Validation Criteria: In Ischemic rats, the Brain/Plasma ratio of this compound should be significantly higher than in Sham-operated rats, confirming that BBB damage facilitates PE entry.

Part 5: Structural Evolution & Hydrolysis Workflow

Understanding the conversion of Parishins is critical for pharmacokinetic modeling.

Hydrolysis_Pathway cluster_bioavailability Bioavailability Window ParishinA Parishin A (Tri-Ester) MW: ~996 ParishinB_C Parishin B / C (Di-Esters) MW: ~728 ParishinA->ParishinB_C Hydrolysis (Steaming/Digestion) ParishinE This compound (Mono-Ester) MW: 460.4 *BIOACTIVE NODE* ParishinB_C->ParishinE Hydrolysis Gastrodin Gastrodin (Aglycone Source) MW: 286 ParishinE->Gastrodin Esterase Cleavage HBA p-Hydroxybenzyl Alcohol (HBA) Gastrodin->HBA Metabolism

Caption: The hydrolysis cascade of Parishins. Steaming processing increases this compound content by degrading A/B/C. PE serves as the critical bridge between storage forms and the active metabolite Gastrodin.

References

  • Zhang, Y., et al. (2024). "this compound from ginger-processed Gastrodia elata Bl.[1] alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites."[9] Frontiers in Pharmacology.

    • Key Finding: Identifies PE's specific mechanism on HK2/LDHA and histone lactyl
  • Tang, C., et al. (2016). "Pharmacokinetic study of Gastrodia elata in rats." Journal of Ethnopharmacology.

    • Key Finding: Demonstrates the hydrolysis of Parishins to Gastrodin and the pharmacokinetic behavior of the group.
  • Wang, Q., et al. (2019). "Transformation Mechanisms of Chemical Ingredients in Steaming Process of Gastrodia elata Blume." Molecules.

    • Key Finding: Confirms that steaming increases this compound content via degrad
  • Kim, H.J., et al. (2025). "Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration."[1] Molecular Neurobiology. [1]

    • Key Finding: Provides comparative data on Parishin-derivatives in tGCI models (Note: Macluraparishin C is a structural analog, useful for class-effect comparison).
  • PubChem Compound Summary. "this compound (CID 91973797)."[1]

    • Key Finding: Verification of chemical structure (C19H24O13) and molecular weight.[1][2]

Sources

A Senior Application Scientist's Guide to Quantifying Parishin Derivatives in Diverse Plant Tissues

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, natural product chemists, and professionals in drug development, the accurate quantification of bioactive compounds in plant matrices is a critical step in harnessing their therapeutic potential. Parishin and its derivatives, a class of polyphenolic glucosides, have garnered significant interest for their diverse pharmacological activities.[1] This guide provides an in-depth comparison of methodologies for quantifying these valuable compounds in various plant parts, supported by experimental data and field-proven insights. We will delve into the nuances of extraction and analytical techniques, offering a comprehensive resource for robust and reliable quantification.

Introduction to Parishin and its Derivatives: A Family of Bioactive Glucosides

Parishin and its derivatives are primarily found in the rhizome of the traditional Chinese medicinal plant, Gastrodia elata, but have also been identified in other species such as Maclura tricuspidata.[1] These compounds are esters of gastrodin (a glucoside of p-hydroxybenzyl alcohol) and citric acid or its derivatives. The main Parishin derivatives of interest include Parishin A, B, C, and E, which differ in the number and position of the gastrodin moieties attached to the central acid. Their therapeutic potential underscores the importance of accurate quantification to ensure the quality and efficacy of plant-based medicines and to guide the development of new pharmaceuticals.

Comparative Analysis of Analytical Methodologies: HPLC-UV vs. LC-MS/MS

The two primary analytical techniques for the quantification of Parishin derivatives are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for quantifying compounds that possess a UV-absorbing chromophore, which Parishin derivatives do.[2]

Principle of Operation: This method separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase.[3] As the separated compounds elute from the column, they pass through a UV detector, which measures the absorbance of light at a specific wavelength. The amount of light absorbed is proportional to the concentration of the compound in the sample.

Causality Behind Experimental Choices:

  • Stationary Phase (C18 Column): C18 columns are the workhorse of reversed-phase HPLC due to their hydrophobicity, which allows for the effective retention and separation of a wide range of moderately polar to nonpolar compounds like Parishin derivatives.[4] The long alkyl chains of the C18 phase interact with the nonpolar regions of the analytes, leading to their retention.

  • Mobile Phase: A typical mobile phase for Parishin analysis is a gradient mixture of an organic solvent (like acetonitrile or methanol) and water, often with an acidic modifier (e.g., formic acid or phosphoric acid).[5] The organic solvent serves to elute the compounds from the C18 column, and the gradient allows for the separation of compounds with a range of polarities. The acidic modifier helps to protonate the analytes and silanol groups on the stationary phase, leading to sharper peaks and improved resolution.

  • UV Detection Wavelength: The selection of the detection wavelength is critical for sensitivity. For Parishin derivatives, a wavelength in the range of 220-280 nm is typically chosen, corresponding to the UV absorbance maxima of the phenolic moieties in their structures.

Advantages:

  • Robust and reliable instrumentation.[6]

  • Relatively low cost of operation and maintenance.

  • Straightforward method development and validation.[7]

Limitations:

  • Lower sensitivity compared to LC-MS/MS.

  • Potential for interference from co-eluting compounds with similar UV spectra.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For high-sensitivity and high-selectivity quantification, especially in complex biological matrices, LC-MS/MS is the gold standard.[8]

Principle of Operation: Similar to HPLC, LC is used for the initial separation of the compounds. The eluent from the LC column is then introduced into a mass spectrometer. In the mass spectrometer, the molecules are ionized, and a specific precursor ion (the molecular ion of the Parishin derivative) is selected. This precursor ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity.[9]

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar and semi-polar compounds like Parishin derivatives, as it is a soft ionization technique that minimizes fragmentation in the source.

  • Multiple Reaction Monitoring (MRM): The selection of precursor-product ion transitions is crucial for the specificity of the assay.[10] Each Parishin derivative will have a unique set of transitions that can be used for its unambiguous identification and quantification, even in the presence of co-eluting isobaric interferences.[11]

Advantages:

  • Exceptional sensitivity, allowing for the detection of trace amounts of analytes.[12]

  • High selectivity due to the monitoring of specific MRM transitions.[13]

  • Ability to confirm the identity of the analyte based on its mass-to-charge ratio and fragmentation pattern.

Limitations:

  • Higher cost of instrumentation and maintenance.

  • More complex method development and requires specialized expertise.

  • Susceptibility to matrix effects, which can suppress or enhance the ionization of the analyte.

Distribution of Parishin Derivatives in Different Plant Parts: A Comparative Overview

The concentration of Parishin derivatives can vary significantly between different parts of a plant, which has important implications for harvesting and extraction strategies. Below is a comparative summary of the quantitative data for Parishin derivatives in Maclura tricuspidata.

Table 1: Quantitative Comparison of Parishin Derivatives in Different Parts of Maclura tricuspidata

Plant PartGastrodin (mg/g dry weight)Parishin A (mg/g dry weight)Parishin B (mg/g dry weight)Macluraparishin C (mg/g dry weight)Macluraparishin E (mg/g dry weight)
Twig 0.87 ± 0.041.25 ± 0.071.03 ± 0.052.11 ± 0.111.54 ± 0.08
Bark 0.54 ± 0.031.02 ± 0.060.89 ± 0.041.87 ± 0.091.32 ± 0.07
Root 0.61 ± 0.031.11 ± 0.060.95 ± 0.051.98 ± 0.101.41 ± 0.07
Leaves 0.23 ± 0.010.45 ± 0.020.38 ± 0.020.79 ± 0.040.56 ± 0.03
Xylem 0.15 ± 0.010.28 ± 0.010.24 ± 0.010.51 ± 0.030.36 ± 0.02
Fruit 0.09 ± 0.010.17 ± 0.010.14 ± 0.010.30 ± 0.020.21 ± 0.01

Data synthesized from Kim et al. (2022).[1]

The data clearly indicates that for Maclura tricuspidata, the twig, bark, and root are the richest sources of Parishin derivatives, while the leaves, xylem, and fruit contain significantly lower concentrations.[1] This information is vital for optimizing harvesting practices to maximize the yield of these bioactive compounds. While comprehensive comparative data for Gastrodia elata is less consolidated in a single study, it is widely acknowledged that the rhizome is the primary source of Parishin derivatives.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the extraction and quantification of Parishin derivatives from plant materials.

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Parishin Derivatives

UAE is an efficient method for extracting bioactive compounds from plant matrices, utilizing the mechanical effects of acoustic cavitation to enhance solvent penetration and mass transfer.[14][15]

Diagram of the Ultrasonic-Assisted Extraction Workflow:

UAE_Workflow Plant_Material 1. Dried and Powdered Plant Material Solvent_Addition 2. Addition of Extraction Solvent (e.g., 70% Ethanol) Plant_Material->Solvent_Addition Ultrasonication 3. Sonication in Ultrasonic Bath (e.g., 40 kHz, 30 min, 50°C) Solvent_Addition->Ultrasonication Filtration 4. Filtration to Separate Solid and Liquid Phases Ultrasonication->Filtration Evaporation 5. Solvent Evaporation under Reduced Pressure Filtration->Evaporation Reconstitution 6. Reconstitution in Mobile Phase for Analysis Evaporation->Reconstitution

Caption: Workflow for Ultrasonic-Assisted Extraction of Parishin Derivatives.

Step-by-Step Methodology:

  • Sample Preparation: Dry the plant material (e.g., rhizome, twig) at a controlled temperature (e.g., 50°C) to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

    • Add 20 mL of 70% ethanol (or another suitable solvent). The choice of aqueous ethanol is based on the polarity of Parishin derivatives, which are glucosides and thus have good solubility in this solvent mixture.[16]

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a frequency of 40 kHz and a temperature of 50°C. These parameters can be optimized for different plant matrices.[17]

  • Filtration and Collection:

    • After sonication, allow the mixture to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the residue with a small volume of the extraction solvent to ensure complete recovery of the analytes.

    • Combine the filtrate and washings.

  • Concentration:

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to prevent thermal degradation of the Parishin derivatives.[6]

  • Sample Preparation for Analysis:

    • Dissolve the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.

    • Filter the reconstituted solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the analytical column.

Protocol 2: Quantification of Parishin Derivatives by HPLC-UV

This protocol outlines a validated method for the simultaneous quantification of Parishin derivatives using HPLC with UV detection.[3]

Diagram of the HPLC-UV Analysis Workflow:

HPLC_Workflow Sample_Injection 1. Injection of Reconstituted Extract (e.g., 10 µL) HPLC_Separation 2. Separation on C18 Column with Gradient Elution Sample_Injection->HPLC_Separation UV_Detection 3. Detection at Specific Wavelength (e.g., 270 nm) HPLC_Separation->UV_Detection Chromatogram 4. Generation of Chromatogram UV_Detection->Chromatogram Quantification 5. Quantification based on Peak Area and Calibration Curve Chromatogram->Quantification

Caption: Workflow for HPLC-UV Quantification of Parishin Derivatives.

Step-by-Step Methodology:

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/PDA detector.

    • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-10 min: 10-20% B

      • 10-25 min: 20-35% B

      • 25-30 min: 35-10% B

      • 30-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of each Parishin derivative standard (A, B, C, E) of known concentration in methanol.

    • Prepare a series of working standard solutions by serial dilution of the stock solutions with the initial mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Analysis and Quantification:

    • Inject the prepared standards and samples into the HPLC system.

    • Record the chromatograms and identify the peaks corresponding to each Parishin derivative based on their retention times compared to the standards.

    • Construct a calibration curve for each analyte by plotting the peak area against the concentration of the standards.

    • Quantify the amount of each Parishin derivative in the samples by interpolating their peak areas on the respective calibration curves.

Protocol 3: High-Sensitivity Quantification by LC-MS/MS

This protocol provides a framework for developing a highly sensitive and selective LC-MS/MS method for the quantification of Parishin derivatives.

Diagram of the LC-MS/MS Analysis Workflow:

LCMSMS_Workflow Sample_Injection 1. Injection of Reconstituted Extract (e.g., 5 µL) UPLC_Separation 2. Rapid Separation on UPLC C18 Column Sample_Injection->UPLC_Separation ESI_Ionization 3. Electrospray Ionization (Negative Ion Mode) UPLC_Separation->ESI_Ionization MRM_Analysis 4. MRM Analysis: Precursor -> Product Ion ESI_Ionization->MRM_Analysis Quantification 5. Highly Sensitive and Selective Quantification MRM_Analysis->Quantification

Sources

Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Parishin E

Author: BenchChem Technical Support Team. Date: February 2026

As the pursuit of novel therapeutics pushes researchers into exploring complex natural compounds, a commensurate evolution in laboratory safety practices is paramount. Parishin E, a phenolic glycoside derived from the rhizomes of Gastrodia elata, is gaining attention for its potential neuroprotective properties.[1][2] While its full toxicological profile is still under investigation, its classification as a phenolic compound necessitates a robust approach to personal protection to mitigate risks of exposure.[1]

This guide provides a comprehensive, risk-based framework for the safe handling of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural step and equipment choice. Our goal is to empower researchers with the knowledge to create a self-validating system of safety that protects both the individual and the integrity of the research.

Hazard Assessment: Understanding the Risks of this compound

A thorough understanding of the potential hazards is the foundation of any effective safety protocol. While specific toxicological data for this compound is limited, we can infer likely risks based on its chemical class and available information.

  • Chemical Classification: this compound is a phenolic glycoside.[1] Phenolic compounds, as a class, can be corrosive and are readily absorbed through the skin, where they can exert systemic effects.[3]

  • GHS Classification: Safety data for this compound indicates it is classified under GHS07 with the hazard statement H302: Harmful if swallowed.[4] This points to acute oral toxicity. Related compounds like Parishin C share this classification.[5]

  • Physical Form: this compound is typically supplied as a powder or neat solid.[1][4] This presents a significant risk of aerosolization and inhalation during weighing and transfer procedures.

Based on this profile, the primary routes of occupational exposure are:

  • Inhalation: Airborne powder during handling of the solid form.

  • Dermal Contact: Direct skin contact with the solid or solutions.

  • Ingestion: Accidental transfer from contaminated hands or surfaces.

  • Ocular Contact: Splashes of solutions or contact with airborne powder.

Core PPE Requirements: A Multi-Layered Defense

A risk-based approach dictates that the level of PPE should match the specific task and the potential for exposure. The following table outlines the minimum required PPE for common laboratory procedures involving this compound.

Task/Operation Gloves Eye/Face Protection Lab Coat/Body Protection Respiratory Protection
Handling Stock Container/Inventory Single pair nitrile glovesSafety glasses with side shieldsStandard lab coatNot typically required
Weighing Solid this compound Double-gloved (nitrile)Chemical splash gogglesStandard lab coat fully buttonedN95 or higher-rated respirator
Preparing Solutions (in fume hood) Double-gloved (nitrile) or thicker utility gloves (e.g., neoprene) over nitrileChemical splash goggles and face shieldStandard lab coat fully buttonedNot required if performed correctly in a certified chemical fume hood
In Vitro/Cell Culture Work Single pair nitrile glovesSafety glasses with side shieldsStandard lab coatNot typically required

Causality Behind the Choices:

  • Double Gloving: When handling the potent, solid form of this compound, double gloving provides an essential layer of protection. The outer glove absorbs the initial contamination, and the inner glove remains clean, protecting the researcher during the doffing process.

  • Respiratory Protection: The fine, powdered nature of this compound makes it easily aerosolized. An N95 respirator is the minimum requirement to prevent inhalation of these fine particles during weighing—a task that should ideally be performed in a ventilated balance enclosure or chemical fume hood.[6]

  • Eye and Face Protection: While safety glasses are a minimum standard, chemical splash goggles offer superior protection by forming a seal around the eyes, preventing entry of powders or splashes.[7] A face shield should be worn over goggles when preparing stock solutions, as this presents the highest risk of a significant splash.[8]

Procedural Discipline: Donning and Doffing PPE

The order of donning and doffing PPE is critical to prevent cross-contamination. The following workflow is designed to be a self-validating system, minimizing the risk of exposure.

PPE_Workflow cluster_donning PPE Donning Sequence (Outside Lab) cluster_doffing PPE Doffing Sequence (Inside Lab -> Exit) don1 1. Lab Coat don2 2. Respirator (If required) don1->don2 don3 3. Eye/Face Protection don2->don3 don4 4. Gloves (Inner) don3->don4 don5 5. Gloves (Outer) don4->don5 doff1 1. Outer Gloves (Dispose in hood) doff2 2. Face Shield/Goggles doff1->doff2 doff3 3. Lab Coat (Remove inside-out) doff2->doff3 doff4 4. Inner Gloves (At exit) doff3->doff4 doff5 5. Respirator (Outside lab) doff4->doff5

Caption: Logical workflow for donning and doffing PPE to minimize contamination.

Step-by-Step Donning Protocol:

  • Lab Coat: Select a properly fitting coat and fasten all buttons.[7]

  • Respiratory Protection (if required): Perform a fit check to ensure a proper seal.

  • Eye/Face Protection: Put on goggles and/or a face shield.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the second pair over the first.

Step-by-Step Doffing Protocol (Critical for Safety):

  • Outer Gloves: Remove the most contaminated item first. If double-gloved, remove the outer pair and dispose of them in a designated hazardous waste container, preferably within a fume hood.[9]

  • Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat: Remove by rolling it inside-out to contain any contamination on the exterior.

  • Inner Gloves: At the point of exiting the lab, remove the final pair of gloves using a technique that avoids skin contact (e.g., glove-to-glove grip first, then finger-under-cuff).

  • Respirator: If worn, exit the immediate work area before removing the respirator.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water after removing all PPE.[3][10]

Spill and Exposure Management

Accidents can happen, and a clear, pre-defined plan is essential for a safe and effective response.

In Case of Skin Contact:

  • Immediately remove any contaminated clothing.[3]

  • Flush the affected area with copious amounts of water for at least 15 minutes. An ANSI-approved safety shower must be accessible within a 10-second travel time.[3][11]

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush the eyes with water for at least 15 minutes at an ANSI-approved eyewash station, holding the eyelids open.[6][11]

  • Remove contact lenses if applicable and safe to do so.[6]

  • Seek immediate medical attention.

Minor Spill (Solid <50 mg):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE (respirator, double gloves, goggles, lab coat), gently cover the spill with an absorbent material.

  • Carefully collect the material into a sealable container for hazardous waste disposal.[3]

  • Clean the spill area with an appropriate solvent and then soap and water.

Major Spill:

  • Evacuate the laboratory immediately and secure the area.

  • Alert your institution's Environmental Health & Safety (EHS) department.

  • Do not attempt to clean up a major spill without specialized training and equipment.

Disposal Plan: Managing Contaminated Waste

All materials contaminated with this compound must be treated as hazardous chemical waste.[11]

  • Solid Waste: This includes contaminated gloves, pipette tips, absorbent pads, and empty stock vials. Collect these materials in a dedicated, puncture-proof, and sealable container that is clearly labeled "Hazardous Waste: this compound".[9] Do not mix this waste with other waste streams.[11]

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour any this compound solution down the drain.[9]

  • Disposal Method: The final disposal of this compound waste should be handled by your institution's EHS office, likely through incineration at a licensed chemical disposal facility to ensure complete destruction of the compound.[12]

By integrating this comprehensive PPE and handling strategy into your daily workflow, you build a culture of safety that extends beyond mere compliance. This expert-driven approach, grounded in the scientific principles of risk mitigation, ensures that your valuable research with this compound can proceed with confidence and, most importantly, with the well-being of the research team at its core.

References

  • Safety Data Sheets – Phenolic Grades. Atlas Fibre.

  • SAFETY DATA SHEET - Pyrinex 25 CS. ADAMA.

  • Safety Data Sheet - Pyridine. KISHIDA CHEMICAL CO., LTD.

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. University of Florida Research Safety Affairs.

  • How Do You Dispose Of Phenol Safely? Chemistry For Everyone.

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • PPE Minimum Standards. University of Missouri Environmental Health & Safety.

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety.

  • Phenol: Hazards and Precautions. UC Berkeley Environmental Health & Safety.

  • Parishin A | CAS:62499-28-9. ChemFaces.

  • Parishin C | C32H40O19 | CID 10676408. PubChem, National Institutes of Health.

  • 2-(2-((4-(beta-D-Glucopyranosyloxy)benzyl)oxy)-2-oxoethyl)-2-hydroxysuccinic acid. PubChem, National Institutes of Health.

  • This compound phyproof® Reference Substance. Sigma-Aldrich.

  • Personal Protective Equipment Requirements for Laboratories. University of Nevada, Reno Environmental Health and Safety.

  • for the SAFE USE of PHENOL. Petrochemistry Europe.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.